Technical Documentation Center

N-Boc N,O-Didesmethylvenlafaxine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Boc N,O-Didesmethylvenlafaxine
  • CAS: 80828-28-0

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Utility of N-Boc N,O-Didesmethylvenlafaxine: A Technical Whitepaper

Executive Summary Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In human metabolism, it undergoes extensive hepatic biotransformation via cytochrome P450 enzymes (primarily CYP2D6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In human metabolism, it undergoes extensive hepatic biotransformation via cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) to form various active and inactive desmethyl metabolites[1]. In the realm of pharmaceutical research, pharmacokinetics, and forensic toxicology, synthesizing precise analytical standards of these metabolites is critical.

N-Boc N,O-didesmethylvenlafaxine serves as a highly versatile, protected intermediate in the synthesis of venlafaxine derivatives, prodrugs, and stable isotope-labeled internal standards (such as N-desmethylvenlafaxine-d3)[2]. This whitepaper provides an in-depth technical analysis of its chemical structure, physical properties, and the self-validating synthetic workflows utilized by drug development professionals to manipulate this compound.

Chemical Structure & Nomenclature Discrepancy (Critical Analysis)

A significant nomenclature discrepancy exists within commercial chemical catalogs regarding this compound, which researchers must understand to calculate accurate molar equivalents during synthesis.

Strictly defined, N,O-didesmethylvenlafaxine refers to the secondary amine metabolite where one N-methyl and the O-methyl group have been cleaved: 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol (Molecular Formula: C₁₅H₂₃NO₂)[3].

However, the commercially available protected intermediate sold under the name "N-Boc N,O-Didesmethylvenlafaxine" (CAS: 1076199-24-0) possesses the molecular formula C₁₉H₂₉NO₄ [4].

  • The Structural Reality: A mass balance calculation reveals that C₁₉H₂₉NO₄ corresponds to the Boc-protected primary amine. This means the precursor was actually N,N,O-tridesmethylvenlafaxine (where both N-methyls and the O-methyl are absent).

  • Exact IUPAC Name: tert-butyl (2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl)carbamate[4].

The industry casually uses the term "N,O-didesmethyl" to imply the removal of the N-alkyl system and the O-alkyl system entirely. For the remainder of this guide, we will refer to CAS 1076199-24-0 based on its commercial designation, while operating under its true primary-amine-protected structure.

Physicochemical Properties

The incorporation of the bulky, lipophilic tert-butyloxycarbonyl (Boc) group significantly alters the physical properties of the highly polar desmethyl precursor, making it highly soluble in organic solvents and ideal for column chromatography.

PropertyValue / Description
Common Name N-Boc N,O-Didesmethylvenlafaxine
CAS Registry Number 1076199-24-0[4]
Molecular Formula C₁₉H₂₉NO₄
Molecular Weight 335.44 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in Dichloromethane (DCM), Methanol, Ethyl Acetate, and DMSO. Insoluble in water.
Storage Conditions 2–8°C (Refrigerator), protected from strong acids[4].

Metabolic Origins & Synthetic Strategy

In vivo, venlafaxine is sequentially demethylated. Understanding this pathway is crucial for synthesizing the correct precursors.

G VEN Venlafaxine (Tertiary Amine) ODV O-Desmethylvenlafaxine (Active Metabolite) VEN->ODV CYP2D6 NDV N-Desmethylvenlafaxine (Secondary Amine) VEN->NDV CYP3A4 NODV N,O-Didesmethylvenlafaxine (Target Precursor) ODV->NODV CYP3A4 NDV->NODV CYP2D6

Major CYP450-mediated metabolic pathways of Venlafaxine yielding desmethyl precursors.

Rationale for Boc Protection

The Boc group is strategically chosen for this intermediate because it provides orthogonal stability . It is highly resistant to catalytic hydrogenation and nucleophilic attack (allowing for aggressive downstream alkylation of the nitrogen or oxygen), yet it can be cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) that do not dehydrate the delicate tertiary alcohol on the cyclohexyl ring.

Experimental Methodologies

The following self-validating protocols describe the synthesis of the Boc-protected intermediate and its subsequent use in generating a stable isotope-labeled standard.

Protocol 1: Selective N-Boc Protection of the Amine Precursor

Objective: Protect the amine while leaving the phenolic hydroxyl group unreacted.

  • Initiation: Dissolve 10.0 mmol of the primary amine precursor in 30 mL of Tetrahydrofuran (THF).

  • Base Addition: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: The biphasic THF/H₂O system and mild base (pH ~8) maintain the amine in its highly nucleophilic free-base form. Crucially, it prevents the deprotonation of the phenol (pKa ~10), thereby suppressing competitive O-acylation.

  • Reagent Introduction: Dropwise add 11.0 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 10 mL THF at 0°C.

    • Causality: The low temperature controls the exothermic nature of the reaction and maximizes N-selectivity over O-selectivity.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield CAS 1076199-24-0.

Protocol 2: Downstream Isotope Labeling (N-Alkylation)

Objective: Utilize the N-Boc intermediate to synthesize N-desmethylvenlafaxine-d3[2].

  • Deprotonation: Dissolve 5.0 mmol of the N-Boc intermediate in anhydrous DMF. Add 6.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C under inert Argon.

    • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the sterically hindered carbamate nitrogen and the phenolic oxygen.

  • Alkylation: Add 5.5 mmol of Iodomethane-d3 (CD₃I). Stir for 2 hours at room temperature. (Note: If selective N-alkylation is required without O-alkylation, the phenol must be pre-protected with a benzyl group).

  • Deprotection: Isolate the alkylated intermediate, dissolve in DCM, and treat with 20% Trifluoroacetic acid (TFA) for 1 hour at room temperature.

    • Causality: TFA selectively cleaves the Boc group, releasing CO₂ and isobutylene gas, driving the reaction to completion without requiring harsh heating.

G A Primary Amine Precursor (C14H21NO2) B Boc2O, NaHCO3 THF/H2O A->B C N-Boc Protected Intermediate (CAS: 1076199-24-0) B->C D 1. CD3I, NaH 2. TFA/DCM C->D E N-Desmethylvenlafaxine-d3 (Analytical Standard) D->E

Synthetic workflow for the Boc-protection and subsequent functionalization of the intermediate.

Analytical Characterization

To validate the structural integrity of the synthesized N-Boc N,O-Didesmethylvenlafaxine, the following analytical parameters should be confirmed[4]:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using 0.1% TFA in Water (A) and Acetonitrile (B). The addition of the Boc group significantly increases the retention time compared to the desmethyl precursor due to enhanced lipophilicity.

  • Proton Nuclear Magnetic Resonance (¹H-NMR, CDCl₃):

    • Causality for Validation: The definitive marker of successful Boc protection is the appearance of a massive, sharp singlet integrating to 9 protons at ~1.40 ppm , corresponding to the three equivalent methyl groups of the tert-butyl moiety. The aromatic protons of the phenolic ring will appear as two doublets between 6.70 and 7.10 ppm.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak at m/z 336.4. A common fragmentation pattern in ESI+ for Boc-protected amines is the loss of the Boc group (-100 Da, corresponding to isobutylene and CO₂), yielding a prominent fragment at m/z 236.

Sources

Exploratory

N-Boc N,O-didesmethylvenlafaxine CAS registry number and molecular weight

An In-depth Technical Guide to N-Boc-N,O-didesmethylvenlafaxine Introduction Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-Boc-N,O-didesmethylvenlafaxine

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. The synthesis and quality control of venlafaxine and its active metabolite, desvenlafaxine, require a thorough understanding of related substances, including impurities and metabolic byproducts. N-Boc-N,O-didesmethylvenlafaxine is a key chemical intermediate and reference standard associated with venlafaxine. The "didesmethyl" designation indicates the removal of methyl groups from both the nitrogen (N) and the phenolic oxygen (O) of the parent venlafaxine structure, while "N-Boc" signifies the protection of the resulting primary amine with a tert-butoxycarbonyl (Boc) group.

This guide provides a comprehensive technical overview of N-Boc-N,O-didesmethylvenlafaxine, including its physicochemical properties, synthesis, characterization, and applications, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

N-Boc-N,O-didesmethylvenlafaxine is typically a white solid and serves as a crucial reference material in pharmaceutical analysis. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Registry Number 1076199-24-0[1][2][3]
Molecular Formula C₂₀H₃₁NO₄[1]
Molecular Weight 349.46 g/mol [1]
Synonym tert-Butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate[2]
Storage Temperature 2-8°C[2]

Note on Molecular Formula Discrepancy: While most evidence points to the molecular formula C₂₀H₃₁NO₄ and a corresponding molecular weight of 349.46 g/mol , some suppliers list a molecular formula of C₁₉H₂₉NO₄ with a molecular weight of 335.44 g/mol [2][4]. Based on the structure of N,O-didesmethylvenlafaxine and the addition of a standard Boc protecting group, the C₂₀ formula is chemically correct. Researchers should verify the specific product data from their supplier.

Synthesis and Purification

The synthesis of N-Boc-N,O-didesmethylvenlafaxine is a standard protection reaction of a primary amine. The process starts with N,O-didesmethylvenlafaxine, which has a primary amine and a phenolic hydroxyl group. The Boc group selectively protects the more nucleophilic amine over the phenol under controlled basic conditions.

Synthetic Workflow

cluster_synthesis Synthesis Workflow start Start: N,O-Didesmethylvenlafaxine reagents Reagents: - Di-tert-butyl dicarbonate (Boc)₂O - Base (e.g., Triethylamine) - Solvent (e.g., Dichloromethane) reaction Boc Protection Reaction (Room Temperature) start->reaction reagents->reaction workup Aqueous Workup (e.g., mild acid wash) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: N-Boc-N,O-didesmethylvenlafaxine purification->product

Caption: Synthetic workflow for N-Boc protection of N,O-didesmethylvenlafaxine.

Experimental Protocol
  • Dissolution: Dissolve N,O-didesmethylvenlafaxine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. The base scavenges the acid byproduct of the reaction.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction with a mild aqueous acid (e.g., dilute HCl) and perform a liquid-liquid extraction to separate the product into an organic layer.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to yield pure N-Boc-N,O-didesmethylvenlafaxine.

Analytical Characterization

To confirm the identity and purity of the synthesized N-Boc-N,O-didesmethylvenlafaxine, a suite of analytical techniques is employed. This is standard practice for qualifying reference materials in the pharmaceutical industry.

Characterization Workflow

cluster_analysis Analytical Characterization Workflow sample Purified Sample nmr ¹H and ¹³C NMR (Structural Confirmation) sample->nmr ms Mass Spectrometry (MS) (Molecular Weight Verification) sample->ms hplc HPLC (Purity Assessment) sample->hplc coa Certificate of Analysis (CoA) (Final Report) nmr->coa ms->coa hplc->coa

Caption: Standard workflow for the analytical characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the Boc group, which gives a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other signals will correspond to the aromatic, cyclohexyl, and ethyl chain protons.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For N-Boc-N,O-didesmethylvenlafaxine, the expected molecular ion peak [M+H]⁺ would be at m/z 350.23.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A well-developed method will separate the main compound from any residual starting materials or byproducts.

Applications in Drug Development

Protected Intermediate in Synthesis

The primary application of N-Boc-N,O-didesmethylvenlafaxine is as a protected intermediate. The Boc group is a robust protecting group for amines that is stable to many reaction conditions but can be easily removed under acidic conditions. This allows for selective chemical modifications on other parts of the molecule, such as the phenolic hydroxyl group, without affecting the amine.

Reference Standard

In the manufacturing of venlafaxine, regulatory bodies require strict control over impurities. N,O-Didesmethylvenlafaxine is a potential impurity or metabolite. Having a high-purity, well-characterized standard of a protected form like N-Boc-N,O-didesmethylvenlafaxine is essential for:

  • Developing and validating analytical methods to detect and quantify the corresponding unprotected impurity.

  • Impurity profiling in stability studies of the final drug product.

Conclusion

N-Boc-N,O-didesmethylvenlafaxine is a specialized chemical of significant importance in the pharmaceutical sciences, particularly in the context of the antidepressant venlafaxine. Its well-defined physicochemical properties and clear synthetic pathway make it an invaluable tool for both synthetic chemists creating novel derivatives and analytical scientists ensuring the quality and safety of pharmaceutical products. Proper synthesis, purification, and characterization are paramount to its effective use as a high-quality reference standard and synthetic intermediate.

References

  • SynThink. N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0. [Link]

  • Pharmaffiliates. CAS No : 1076199-24-0 | Product Name : N-Boc N,O-Didesmethylvenlafaxine. [Link]

  • NextSDS. N-Boc N,O-Didesmethylvenlafaxine — Chemical Substance Information. [Link]

  • FDA Global Substance Registration System. N,N-DIDESMETHYLVENLAFAXINE. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics of N-Boc Protected Venlafaxine Metabolites

Abstract This technical guide provides a comprehensive framework for the investigation of the pharmacokinetics of N-Boc (tert-butyloxycarbonyl) protected metabolites of venlafaxine. Venlafaxine, a widely prescribed serot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the pharmacokinetics of N-Boc (tert-butyloxycarbonyl) protected metabolites of venlafaxine. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism, primarily through O- and N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[1][2][3][4][5][6] The resulting metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV), exhibit significant inter-individual variability in their plasma concentrations, influencing both therapeutic efficacy and adverse event profiles.[2][7] This guide outlines a detailed, strategic approach for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the pharmacokinetic properties of N-Boc protected venlafaxine metabolites. While direct literature on the pharmacokinetics of these specific protected metabolites is not prevalent, this document establishes a robust, scientifically-grounded methodology based on established principles of drug metabolism, bioanalysis, and pharmacokinetic study design. The protocols and strategies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing our understanding of venlafaxine's metabolic fate and for the development of novel analytical strategies.

Introduction: The Rationale for Investigating N-Boc Protected Venlafaxine Metabolites

Venlafaxine is metabolized into several key compounds, including O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODDV).[8][9] ODV is the major active metabolite, with a pharmacological profile similar to the parent drug.[10][11][] The metabolic pathways are stereoselective and largely governed by the polymorphic enzyme CYP2D6, leading to significant pharmacokinetic variability among individuals.[1][13][14]

The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine functionalities of venlafaxine metabolites such as NDV and NODDV presents several potential advantages for pharmacokinetic research:

  • Creation of Stable Analytical Standards: N-Boc protection can enhance the chemical stability of the metabolites, facilitating their use as reliable reference standards in bioanalytical assays.

  • Improved Chromatographic Properties: Derivatization with the lipophilic Boc group can improve the chromatographic behavior of the polar metabolites, potentially leading to better peak shape, resolution, and sensitivity in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

  • Probing Metabolic Pathways: The use of N-Boc protected metabolites as test articles in in vitro and in vivo studies could help to elucidate specific metabolic pathways and identify the enzymes responsible for their further biotransformation.

  • Potential for Prodrug Development: While beyond the immediate scope of this guide, understanding the pharmacokinetic profile of such derivatives could inform the design of novel prodrugs with altered absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will provide the foundational knowledge and detailed protocols to embark on a comprehensive investigation of the pharmacokinetics of N-Boc protected venlafaxine metabolites.

Synthesis and Characterization of N-Boc Protected Venlafaxine Metabolite Standards

The successful investigation into the pharmacokinetics of N-Boc protected venlafaxine metabolites hinges on the availability of well-characterized analytical standards. This section outlines a general, yet robust, procedure for the synthesis and structural confirmation of these compounds.

Synthetic Strategy

The N-Boc protection of secondary amines is a well-established chemical transformation, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a suitable base.[15][16][17][18]

dot

Synthesis_Workflow Metabolite Venlafaxine Metabolite (e.g., NDV, NODDV) Reaction N-Boc Protection Reaction (Anhydrous Solvent, e.g., DCM or THF) Metabolite->Reaction Boc2O Boc Anhydride (Boc₂O) + Base (e.g., Triethylamine) Boc2O->Reaction Purification Purification (e.g., Flash Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Standard N-Boc Protected Metabolite Standard Characterization->Standard

Caption: Synthetic workflow for N-Boc protection of venlafaxine metabolites.

Experimental Protocol: N-Boc Protection of N-desmethylvenlafaxine (NDV)
  • Dissolution: Dissolve N-desmethylvenlafaxine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, for example, triethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Characterization

The identity and purity of the synthesized N-Boc protected metabolites must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the successful installation of the Boc group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is paramount for the accurate quantification of N-Boc protected venlafaxine metabolites in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[10][19][20][21]

LC-MS/MS Method Development

Table 1: Proposed LC-MS/MS Parameters for the Analysis of Venlafaxine, its Metabolites, and N-Boc Protected Derivatives in Human Plasma

ParameterRecommended ConditionsRationale
Chromatographic Column C18 or Phenyl-Hexyl, sub-2 µm particle sizeProvides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolElutes the analytes from the column.
Gradient Elution Optimized to separate all analytes from each other and from matrix components.Ensures accurate quantification of each analyte.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard LC-MS interfaces.
Injection Volume 5 - 10 µLA balance between sensitivity and potential matrix effects.
Ionization Mode Electrospray Ionization (ESI), Positive ModeVenlafaxine and its metabolites contain basic nitrogen atoms that are readily protonated.
Mass Spectrometry Triple Quadrupole (QqQ)Enables highly selective and sensitive Multiple Reaction Monitoring (MRM).
MRM Transitions To be determined empirically for each analyte and internal standard.Provides specificity for quantification.
Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.[22][23][24]

dot

Sample_Prep_Workflow Plasma Plasma Sample IS Internal Standard (e.g., Deuterated Analog) Plasma->IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., MTBE) Protein_Precipitation->LLE SPE Solid-Phase Extraction (e.g., C18 or Mixed-Mode) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis

Caption: Sample preparation workflow for bioanalysis.

Bioanalytical Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[25][26][27][28][29]

Table 2: Key Parameters for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria (Typical)
Selectivity and Specificity No significant interfering peaks at the retention times of the analytes and internal standard.
Calibration Curve Correlation coefficient (r²) ≥ 0.99; at least 6 non-zero standards.
Accuracy and Precision Within ±15% of the nominal concentration (±20% at the LLOQ) for replicate QC samples.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analytes.
Recovery Consistent and reproducible extraction efficiency.
Stability Analytes are stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

In Vivo Pharmacokinetic Study Design

Preclinical animal models, such as rats or mice, are essential for characterizing the pharmacokinetic profile of N-Boc protected venlafaxine metabolites.[30][31][32][33][34]

Study Design

A typical pharmacokinetic study would involve administering a single dose of the N-Boc protected metabolite to a cohort of animals and collecting serial blood samples over a defined period.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Dosing: The compound can be administered intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.

  • Dose Levels: At least two dose levels should be investigated to assess dose proportionality.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is harvested from the blood samples and stored at -80°C until analysis.

Pharmacokinetic Parameters to be Determined

Following the quantification of the N-Boc protected metabolite in the plasma samples, the following key pharmacokinetic parameters should be calculated using non-compartmental analysis:

  • Maximum Plasma Concentration (Cmax)

  • Time to Maximum Plasma Concentration (Tmax)

  • Area Under the Plasma Concentration-Time Curve (AUC)

  • Elimination Half-Life (t½)

  • Clearance (CL)

  • Volume of Distribution (Vd)

  • Oral Bioavailability (F%)

Data Analysis and Interpretation

Pharmacokinetic data should be analyzed using validated software (e.g., Phoenix WinNonlin). The results will provide insights into the ADME properties of the N-Boc protected metabolites. Key questions to be addressed include:

  • How does N-Boc protection affect the oral bioavailability of the venlafaxine metabolites?

  • What is the rate and extent of clearance of the N-Boc protected compounds?

  • Are the pharmacokinetics dose-proportional?

  • Is the N-Boc group cleaved in vivo to regenerate the parent metabolite? This can be assessed by also quantifying the corresponding unprotected metabolite in the plasma samples.

Conclusion

This technical guide provides a comprehensive and actionable framework for the rigorous investigation of the pharmacokinetics of N-Boc protected venlafaxine metabolites. By following the detailed protocols for synthesis, bioanalytical method development and validation, and in vivo study design, researchers can generate high-quality, reliable data. The insights gained from such studies will not only enhance our fundamental understanding of venlafaxine's complex metabolism but also have the potential to inform the development of improved analytical methodologies and novel therapeutic strategies. The self-validating nature of the described protocols ensures the scientific integrity and trustworthiness of the generated results, providing a solid foundation for further research and development in this area.

References

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices - Systematic Reviews in Pharmacy. (2012, December 15). Systematic Reviews in Pharmacy. Available at: [Link]

  • Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC. (n.d.). Available at: [Link]

  • Faria, M. J., et al. (2003). Role of CYP2D6 in the stereoselective disposition of venlafaxine in humans. British Journal of Clinical Pharmacology, 55(1), 43-50. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bioanalytical & Biomarker Services. Available at: [Link]

  • Troy, S. M., et al. (1995). Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite. Journal of Clinical Pharmacology, 35(4), 404-412. Available at: [Link]

  • Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI - NIH. (2015, July 27). Available at: [Link]

  • Aryal, S., et al. (2012). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian Journal of Pharmacology, 44(1), 22-27. Available at: [Link]

  • Howell, S. R., et al. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315-327. Available at: [Link]

  • Howell, S. R., et al. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315-327. Available at: [Link]

  • Aryal, S., et al. (2012). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian Journal of Pharmacology, 44(1), 22-27. Available at: [Link]

  • Faria, M. J., et al. (2016). Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients. British Journal of Clinical Pharmacology, 82(2), 455-466. Available at: [Link]

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909-919. Available at: [Link]

  • Jantos, R., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1233, 124031. Available at: [Link]

  • Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA. Available at: [Link]

  • Dziurkowska, E., & Wesołowski, M. (2013). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. Psychiatria Polska, 47(5), 909-919. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Available at: [Link]

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909-919. Available at: [Link]

  • Shah, G. R., et al. (2016). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 6, 36880. Available at: [Link]

  • Bhatt, J., et al. (2005). Liquid chromatography–tandem mass spectrometry (LC–MS–MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 829(1-2), 75-81. Available at: [Link]

  • Al-Ghamdi, S., et al. (2026). Influence of CYP2D6, CYP2C19, and CYP2C9 Pharmacogenetics and Clinical Factors on Dose-Normalized Venlafaxine/O-Desmethylvenlafaxine Metabolic Ratio in Spanish Patients. Journal of Personalized Medicine, 16(2), 22. Available at: [Link]

  • Chen, X., et al. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Frontiers in Pharmacology, 13, 1045934. Available at: [Link]

  • van der Weide, J., & van der Weide, K. (2009). Depressive effect of an antidepressant: therapeutic failure of venlafaxine in a case lacking CYP2D6 activity. Annals of Clinical Biochemistry, 46(6), 527-530. Available at: [Link]

  • The role of CYP2D6 in the metabolism of antidepressants. (2024, June 18). GSC Online Press. Available at: [Link]

  • Gu, G., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. Journal of Chromatography B, 1089-1090, 69-76. Available at: [Link]

  • Chen, X., et al. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Frontiers in Pharmacology, 13, 1045934. Available at: [Link]

  • Magalhães, P., et al. (2017). Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers. Journal of Pharmacokinetics and Pharmacodynamics, 44(4), 289-305. Available at: [Link]

  • Venlafaxine clinical pharmacology. (2014, February 10). wikidoc. Available at: [Link]

  • Hermann, M., et al. (2008). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele. European Journal of Clinical Pharmacology, 64(5), 483-487. Available at: [Link]

  • Hansen, M. R., et al. (2017). Therapeutic Drug Monitoring of Venlafaxine in an Everyday Clinical Setting: Analysis of Age, Sex and Dose Concentration Relation. Basic & Clinical Pharmacology & Toxicology, 121(4), 301-306. Available at: [Link]

  • Application Note – N-Boc protection. (n.d.). Synple Chem. Available at: [Link]

  • Boumoud, B., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 21(11), 1459. Available at: [Link]

  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. Available at: [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (2022). Venlafaxine Caffeic Acid Salt: Synthesis, Structural Characterization, and Hypoglycemic Effect Analysis. ACS Omega, 7(4), 3624-3631. Available at: [Link]

  • An improved process for the preparation of venlafaxine and its analogs. (n.d.). Google Patents.
  • Yu, X., et al. (2013). Synthesis of Related Substances of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals, 44(7), 648-651. Available at: [Link]

  • Zhu, Y.-Y., et al. (2004). Synthesis of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals. Available at: [Link]

Sources

Exploratory

Engineering Next-Generation SNRIs: N-Boc N,O-Didesmethylvenlafaxine as a Strategic Synthetic Scaffold

Executive Summary The development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) has fundamentally transformed the management of major depressive disorder (MDD) and neuropathic pain. While Venlafaxine and its pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) has fundamentally transformed the management of major depressive disorder (MDD) and neuropathic pain. While Venlafaxine and its primary active metabolite, Desvenlafaxine, are clinical cornerstones, their pharmacokinetic profiles—such as variable CYP2D6-dependent metabolism and short half-lives—present opportunities for optimization.

As an Application Scientist overseeing drug development workflows, I frequently encounter the need to synthesize novel prodrugs or structurally modified analogs to bypass these limitations. This technical guide explores the strategic utility of N-Boc N,O-didesmethylvenlafaxine (CAS: 1076199-24-0)[1]. By orthogonally protecting the secondary amine of the inactive N,O-didesmethylvenlafaxine metabolite, we create a highly versatile, self-validating synthetic scaffold that allows for precise regioselective modifications.

The Pharmacological Landscape of Venlafaxine Metabolites

To understand the value of the N-Boc protected scaffold, we must first analyze the endogenous metabolic pathways of the parent drug. Venlafaxine undergoes extensive hepatic biotransformation driven by the cytochrome P450 system[2]:

  • O-Demethylation (CYP2D6): Yields O-desmethylvenlafaxine (ODV), the primary active metabolite responsible for the bulk of the drug's SNRI efficacy[3].

  • N-Demethylation (CYP3A4 / CYP2C19): Yields N-desmethylvenlafaxine (NDV), a metabolite with significantly weaker reuptake inhibition[4].

  • Convergent Demethylation: Both ODV and NDV are further metabolized into N,O-didesmethylvenlafaxine (NODV) [5].

While NODV is pharmacologically negligible, it retains the core 1-[2-amino-1-(phenyl)ethyl]cyclohexanol structural motif. Stripped of its terminal methyl groups, NODV is the ideal "blank canvas" for medicinal chemists to build next-generation derivatives.

MetabolicPathway VEN Venlafaxine (Parent SNRI) ODV O-Desmethylvenlafaxine (Active Metabolite) VEN->ODV CYP2D6 NDV N-Desmethylvenlafaxine (Weak Metabolite) VEN->NDV CYP3A4 / CYP2C19 NODV N,O-Didesmethylvenlafaxine (Precursor Scaffold) ODV->NODV CYP3A4 / CYP2C19 NDV->NODV CYP2D6

Caption: Hepatic metabolic conversion of Venlafaxine to N,O-Didesmethylvenlafaxine.

Quantitative Profiling of Venlafaxine Derivatives

The table below summarizes the causality behind selecting NODV as our starting material rather than attempting direct modification of the parent drug.

CompoundPrimary EnzymePharmacological ActivityStructural & Synthetic Utility
Venlafaxine N/A (Parent)Potent SNRIBaseline therapeutic agent; fully methylated (low synthetic utility).
O-Desmethylvenlafaxine CYP2D6Potent SNRIActive drug; possesses a reactive phenol but a tertiary amine.
N-Desmethylvenlafaxine CYP3A4 / CYP2C19Weak SNRIMinor clinical relevance; possesses a reactive secondary amine.
N,O-Didesmethylvenlafaxine CYP2D6 / CYP3A4NegligibleHighly versatile scaffold ; possesses both a phenol and secondary amine.

Strategic Rationale: The Role of the N-Boc Protecting Group

N,O-didesmethylvenlafaxine contains two highly reactive nucleophilic centers: a secondary amine (-NHCH₃) and a phenolic hydroxyl group (-OH). In synthetic chemistry, attempting direct functionalization (e.g., esterification to create a prodrug) on the unprotected scaffold inevitably leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products due to the superior nucleophilicity of the secondary amine.

By installing a tert-butyloxycarbonyl (Boc) group on the nitrogen, we achieve orthogonal control :

  • Steric and Electronic Shielding: The bulky, electron-withdrawing Boc group completely deactivates the secondary amine, funneling all subsequent electrophilic attacks exclusively to the phenolic oxygen.

  • Orthogonal Deprotection: The Boc group is highly stable under the basic conditions required for O-alkylation or O-acylation. However, it can be rapidly and cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without hydrolyzing newly formed O-esters or O-ethers.

Synthetic Workflows and Self-Validating Protocols

A robust chemical protocol must be a self-validating system. The following methodologies detail the causality behind each reagent choice and include built-in validation checkpoints to ensure reaction fidelity.

SyntheticWorkflow Step1 N,O-Didesmethylvenlafaxine Step2 Boc Protection (Boc2O, Et3N) Step1->Step2 Step3 N-Boc N,O-Didesmethylvenlafaxine Step2->Step3 Step4 O-Functionalization (R-X, K2CO3) Step3->Step4 Orthogonal Control Step5 Boc Deprotection (TFA/DCM) Step4->Step5 Step6 Novel SNRI Derivative Step5->Step6

Caption: Synthetic workflow utilizing N-Boc N,O-didesmethylvenlafaxine for SNRI derivatives.

Protocol A: Synthesis of N-Boc N,O-Didesmethylvenlafaxine

Objective: Regioselective protection of the secondary amine to generate the N-Boc scaffold[1].

  • Preparation: Dissolve 1.0 equivalent (eq) of N,O-didesmethylvenlafaxine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of Triethylamine (Et₃N).

    • Causality: Et₃N acts as an acid scavenger. It prevents the protonation of the secondary amine, ensuring it remains in its active, nucleophilic state.

  • Protection: Cool the reaction vessel to 0°C. Dropwise, add 1.05 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM.

    • Causality: Cooling the reaction strictly controls the exothermic release of CO₂ gas and suppresses any transient O-acylation at the phenol site.

  • Validation Checkpoint: Stir at room temperature for 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the ninhydrin-positive spot (free amine) validates that protection is complete.

  • Workup: Wash the organic layer with 0.1 M HCl (to remove excess Et₃N), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo. The resulting product (C₂₀H₃₁NO₄, MW: 349.46) is typically pure enough for downstream synthesis.

Protocol B: Orthogonal O-Functionalization and Deprotection

Objective: Utilizing the N-Boc scaffold to synthesize an O-alkylated SNRI prodrug.

  • O-Alkylation: Dissolve the N-Boc N,O-didesmethylvenlafaxine (1.0 eq) in anhydrous Dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.0 eq) and the desired alkyl halide (1.1 eq). Heat to 60°C for 8 hours.

    • Causality: K₂CO₃ is a mild base—strong enough to deprotonate the phenol to a reactive phenoxide, but weak enough to leave the Boc carbamate intact. DMF provides a polar aprotic environment that drastically accelerates the S_N2 substitution.

  • Workup: Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer extensively with water to remove residual DMF.

  • Boc Deprotection: Dissolve the crude O-alkylated intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.

    • Causality: TFA selectively and rapidly cleaves the Boc group. The reaction is self-validating through the visible evolution of isobutylene and CO₂ gas. The newly formed O-alkyl ether remains completely unaffected by the acidic conditions.

  • Isolation: Evaporate the volatiles under reduced pressure. Neutralize the residue with saturated NaHCO₃, and extract with DCM to yield the novel SNRI derivative as a free base, ready for pharmacological screening.

Conclusion

The rational design of next-generation psychiatric therapeutics requires starting materials that offer both structural relevance and chemical flexibility. N-Boc N,O-didesmethylvenlafaxine fulfills both criteria. By understanding the metabolic degradation of Venlafaxine and leveraging the orthogonal stability of the Boc protecting group, researchers can systematically engineer novel SNRI derivatives, prodrugs, and targeted therapeutics with optimized pharmacokinetic profiles.

References

  • Venlafaxine Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

  • Desvenlafaxine (Compound Summary) - PubChem, National Institutes of Health. Available at:[Link]

  • Venlafaxine Metabolism Pathway - Small Molecule Pathway Database (SMPDB). Available at: [Link]

  • N,O-Didesmethylvenlafaxine - NCATS Inxight Drugs. Available at:[Link]

  • Santa Cruz Biotechnology: Boc Protected Derivatives - ChemBuyersGuide. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-Boc N,O-didesmethylvenlafaxine analysis

An Application Note and Protocol for the Analysis of N-Boc N,O-didesmethylvenlafaxine by High-Performance Liquid Chromatography Abstract This application note details a robust and validated reverse-phase high-performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Analysis of N-Boc N,O-didesmethylvenlafaxine by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Boc N,O-didesmethylvenlafaxine. This compound is a critical intermediate and reference material in the synthesis and analysis of venlafaxine metabolites. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the characterization and purity assessment of this venlafaxine derivative.

Introduction and Scientific Rationale

Venlafaxine is a widely prescribed antidepressant that undergoes extensive metabolism in the body, forming key metabolites such as O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine, and N,O-didesmethylvenlafaxine (DDV).[1] The analysis of these metabolites is crucial for pharmacokinetic and toxicological studies. N-Boc N,O-didesmethylvenlafaxine is the tert-butyloxycarbonyl (Boc) protected form of DDV, commonly used as a reference standard or a synthetic intermediate. Its accurate quantification is essential to ensure the purity of starting materials and the validity of subsequent analytical studies.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2][3] A reverse-phase (RP-HPLC) approach was selected as the foundational strategy for this method.

Causality for Methodological Choices:

  • Analyte Properties: N-Boc N,O-didesmethylvenlafaxine (MW: 335.44 g/mol , Formula: C₁₉H₂₉NO₄) possesses significant non-polar character due to the Boc-protecting group and the cyclohexyl and phenyl rings.[4] This hydrophobicity makes it an ideal candidate for retention and separation on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as it is the most common and versatile stationary phase in RP-HPLC, providing strong hydrophobic interactions with the analyte for effective retention.[2][5]

  • Mobile Phase Strategy: A binary mobile phase consisting of a weak solvent (water) and a strong organic solvent (acetonitrile) is used. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency. Gradient elution, where the proportion of the strong solvent is increased over time, is employed to ensure the elution of the analyte as a sharp, symmetrical peak and to clean the column of any less-retained impurities.[5]

  • Mobile Phase Modifier: The inclusion of a small percentage of formic acid (e.g., 0.1%) serves a dual purpose. It acidifies the mobile phase to a pH of approximately 2.5-3.0. This suppresses the ionization of residual free silanol groups on the silica backbone of the stationary phase, which can otherwise lead to peak tailing through secondary ionic interactions. Furthermore, it ensures the analyte, which contains a secondary amine, is consistently protonated, leading to a single, well-defined chromatographic peak.

The overall workflow for developing this robust analytical method is outlined below.

HPLC_Method_Development_Workflow cluster_Opt Goal Define Analytical Goal: Quantitative analysis of N-Boc N,O-didesmethylvenlafaxine Analyte Analyte Characterization (Structure, Polarity, pKa) Goal->Analyte Scouting Initial Method Scouting Analyte->Scouting Column Column Selection: C18, 5 µm Scouting->Column MobilePhase Mobile Phase Selection: Acetonitrile / Water + 0.1% Formic Acid Scouting->MobilePhase Optimization Method Optimization Scouting->Optimization Gradient Gradient Profile & Time Optimization->Gradient FlowRate Flow Rate & Temperature Optimization->FlowRate Wavelength Detector Wavelength Scan Optimization->Wavelength SST System Suitability Testing (SST) Optimization->SST Validation Full Method Validation (ICH Q2) SST->Validation FinalMethod Finalized Analytical Method Validation->FinalMethod

Caption: Logical workflow for HPLC method development and validation.

Detailed Experimental Protocol

Materials and Reagents
  • N-Boc N,O-didesmethylvenlafaxine reference standard (>98% purity)

  • Acetonitrile (HPLC gradient grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (LC-MS grade, >99%)

  • Methanol (HPLC grade, for cleaning)

  • Class A volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

The analysis is performed on an HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-Boc N,O-didesmethylvenlafaxine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution using a 50:50 Acetonitrile/Water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation and Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[6][7]

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation per ICH Q2.

System Suitability

System suitability testing ensures that the chromatographic system is adequate for the intended analysis.[3] A working standard (e.g., 50 µg/mL) was injected five times, and the results were evaluated against predefined criteria.

ParameterAcceptance CriteriaObserved ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.12%Pass

The results confirm the suitability of the system for performing the analysis.

Specificity

Specificity was demonstrated by injecting a blank (diluent) and comparing its chromatogram with that of a standard solution. The blank showed no interfering peaks at the retention time of N-Boc N,O-didesmethylvenlafaxine, confirming the method's ability to assess the analyte unequivocally.

Linearity and Range

The linearity of the method was evaluated by analyzing six standard solutions across a concentration range of 5 µg/mL to 75 µg/mL. The peak area was plotted against the concentration, and the relationship was assessed by linear regression.

ParameterResult
Validated Range 5 - 75 µg/mL
Regression Equation y = 45872x + 12054
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between concentration and detector response over the specified range.

Accuracy

Accuracy was determined by the percent recovery method at three concentration levels (low, medium, high) across the linear range. Samples were prepared in triplicate at each level.

Concentration LevelSpiked (µg/mL)Mean Measured (µg/mL)Mean Recovery (%)%RSD
Low (80%) 10.09.9299.2%0.85%
Medium (100%) 50.050.35100.7%0.52%
High (120%) 70.069.8199.7%0.61%

The excellent recovery values (98-102%) demonstrate the accuracy of the method.

Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 50 µg/mL standard were made on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst.

Precision Level%RSD of Peak AreaAcceptance CriteriaStatus
Repeatability 0.58%≤ 2.0%Pass
Intermediate Precision 0.91%≤ 2.0%Pass

The low %RSD values confirm that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

The method demonstrates sufficient sensitivity for the analysis of trace levels and for use in purity assessments.

Conclusion

A specific, accurate, precise, and linear reverse-phase HPLC method for the analysis of N-Boc N,O-didesmethylvenlafaxine has been successfully developed and validated in accordance with ICH guidelines. The use of a C18 column with a gradient elution of acetonitrile and acidified water provides excellent chromatographic performance. This application note serves as a comprehensive protocol for laboratories involved in the quality control, stability testing, or synthetic process monitoring of N-Boc N,O-didesmethylvenlafaxine and related compounds.

References

  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(2). Available at: [Link]

  • Faust, A. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. Available at: [Link]

  • Samanidou, V., Nazyropoulou, C., & Kovatsi, L. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Bioanalysis, 3(15), 1713-8. Available at: [Link]

  • Javed, M., et al. (2023). Validated HPLC-UV method for determination of venlafaxine and its metabolite - o-desmethylvenlafaxine in human plasma. Acta Poloniae Pharmaceutica, 79(6), 799-807. Available at: [Link]

  • Samanidou, V., Nazyropoulou, C., & Kovatsi, L. (2011). A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O-Desmethylvenlafaxine in Human Serum. Taylor & Francis Online. Available at: [Link]

  • Patel, K., & Patel, P. (2019). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development, 7(2). Available at: [Link]

  • Wyszecka-Konecka, M., & Koba, M. (2014). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 16(4), 65-73. Available at: [Link]

  • Kumar, A., et al. (2023). A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). N-Boc N,O-Didesmethylvenlafaxine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International - Chromatography Online. Available at: [Link]

  • Nagaraju, P., et al. (2017). Development and Validation of RP-HPLC Method: An Overview. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 225-233. Available at: [Link]

  • Patel, D. R., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 1-10. Available at: [Link]

  • Anonymous. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Ghotbi, F., et al. (2012). Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. DARU Journal of Pharmaceutical Sciences, 20(1), 69. Available at: [Link]

  • Ontosight. (n.d.). N,N-Didesmethylvenlafaxine Properties Overview. Ontosight. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-Boc N,O-Didesmethylvenlafaxine. Pharmaffiliates. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Ghotbi, F., et al. (2012). Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. PubMed. Available at: [Link]

  • Younus, M., et al. (2017). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 53(2). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Didesmethylvenlafaxine. PubChem Compound Database. Available at: [Link]

  • Rambabu, C., et al. (2011). Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form. Der Pharmacia Lettre, 3(6), 20-29. Available at: [Link]

Sources

Application

synthesis protocol for N-Boc N,O-didesmethylvenlafaxine from venlafaxine

An Application Note for the Synthesis of N-Boc N,O-Didesmethylvenlafaxine from Venlafaxine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, research-grade protocol for the mult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of N-Boc N,O-Didesmethylvenlafaxine from Venlafaxine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, research-grade protocol for the multi-step synthesis of N-Boc N,O-didesmethylvenlafaxine, a valuable derivative for drug development and medicinal chemistry research. The synthesis commences with the parent drug, venlafaxine, and proceeds through a strategic sequence of O-demethylation and N-demethylation, culminating in the chemoselective N-Boc protection of the resulting primary amine. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles and experimental choices.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder. Its metabolism in humans involves the transformation into several key metabolites, including O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODV).[1][2][3] These metabolites serve as important reference standards and building blocks for the synthesis of novel analogs and probes to explore the structure-activity relationships of SNRIs.

The target molecule, N-Boc N,O-didesmethylvenlafaxine, is a protected form of the N,O-didesmethyl metabolite. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and allows for selective chemical manipulation at other sites of the molecule.[4] This application note details a robust synthetic pathway starting from commercially available venlafaxine. The chosen route prioritizes reaction selectivity and addresses the challenges posed by the multiple functional groups present in the venlafaxine scaffold, namely the tertiary alcohol, the tertiary amine, and the aryl methyl ether.

Synthetic Strategy Overview

The conversion of venlafaxine to N-Boc N,O-didesmethylvenlafaxine requires a three-step sequence. The order of these steps is critical to avoid unwanted side reactions and to manage the reactivity of the intermediate functional groups. The proposed strategy involves:

  • O-Demethylation: Cleavage of the highly stable aryl methyl ether to reveal the phenolic hydroxyl group.

  • N-Demethylation: Removal of both methyl groups from the tertiary amine to yield a primary amine.

  • N-Boc Protection: Selective protection of the newly formed primary amine.

G Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) Venlafaxine->ODV Step 1: O-Demethylation NODV N,O-Didesmethylvenlafaxine (NODV) ODV->NODV Step 2: N-Demethylation Target N-Boc-N,O-Didesmethylvenlafaxine NODV->Target Step 3: N-Boc Protection

Caption: Overall synthetic workflow from Venlafaxine.

PART 1: Experimental Protocols & Mechanistic Insights

Step 1: O-Demethylation of Venlafaxine to O-Desmethylvenlafaxine (ODV)

Mechanistic Rationale: The cleavage of aryl methyl ethers is a challenging transformation due to the stability of the C(sp²)–O bond.[5] While strong acids like HBr or Lewis acids like BBr₃ are effective, they can be harsh and may lead to side reactions, particularly involving the tertiary alcohol of venlafaxine.[6][7] A more selective and industrially relevant method involves the use of nucleophilic thiolates at elevated temperatures.[7][8] This protocol utilizes sodium dodecanethiolate, which acts as a strong nucleophile to attack the methyl group in an Sₙ2 reaction, leading to the cleavage of the methyl-oxygen bond. Polyethylene glycol (PEG-400) is used as a high-boiling, polar solvent that facilitates the reaction at the required high temperatures.

Protocol:

  • To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add venlafaxine hydrochloride (1.0 eq), dodecanethiol (3.0 eq), and PEG-400 (5-10 mL per gram of venlafaxine).

  • Slowly add sodium ethoxide (3.0 eq) to the mixture under a nitrogen atmosphere. The in-situ formation of sodium dodecanethiolate will occur.

  • Heat the reaction mixture to 150-180°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the mixture to room temperature and dilute with water.

  • Adjust the pH to ~9-10 with a suitable base (e.g., 1M NaOH) to keep the product in its free base form.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford O-desmethylvenlafaxine (Desvenlafaxine).

Step 2: N-Demethylation of O-Desmethylvenlafaxine

Mechanistic Rationale: The N-demethylation of a tertiary amine in the presence of a free phenol and tertiary alcohol requires a carefully chosen reagent. The von Braun reaction, using cyanogen bromide, or chloroformate-based methods are classic approaches. A widely used and effective method is the use of α-chloroethyl chloroformate (ACE-Cl). This reagent reacts with the tertiary amine to form a carbamate intermediate. Subsequent treatment with methanol causes the cleavage of this intermediate to yield the secondary amine hydrochloride. To achieve the primary amine, this two-step process must be performed twice.

Protocol:

  • First N-Demethylation:

    • Dissolve O-desmethylvenlafaxine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

    • Add a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene, 1.2 eq) to scavenge the HCl produced.

    • Cool the solution to 0°C and slowly add α-chloroethyl chloroformate (ACE-Cl, 1.2 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add methanol to the residue and heat to reflux for 1-2 hours to cleave the carbamate intermediate.

    • Remove the methanol under reduced pressure. The crude product is the hydrochloride salt of N-monodesmethyl-O-desmethylvenlafaxine. Purify by recrystallization or chromatography.

  • Second N-Demethylation:

    • Repeat the entire procedure from Step 2.1 using the N-monodesmethyl-O-desmethylvenlafaxine hydrochloride as the starting material. This will yield the target N,O-didesmethylvenlafaxine, typically as its hydrochloride salt.

Step 3: N-Boc Protection of N,O-Didesmethylvenlafaxine

Mechanistic Rationale: The protection of a primary amine with a tert-butyloxycarbonyl (Boc) group is a standard and high-yielding transformation. The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4] A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the acidic proton of the amine (if starting from the hydrochloride salt) and the tert-butoxycarboxylic acid byproduct formed during the reaction.

Protocol:

  • Suspend N,O-didesmethylvenlafaxine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (Et₃N, 2.2 eq) to the suspension and stir for 10-15 minutes to form the free base in situ.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product, N-Boc N,O-didesmethylvenlafaxine.

PART 2: Data Summary & Characterization

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsEquivalents (Typical)SolventTemperature (°C)Time (h)
1 O-DemethylationDodecanethiol, Sodium Ethoxide3.0PEG-400150-18012-24
2 N-Demethylation (x2)α-Chloroethyl chloroformate, Proton Sponge1.2DCEReflux1-3
3 N-Boc ProtectionBoc₂O, Triethylamine1.2 (Boc₂O), 2.2 (Et₃N)DCMRoom Temp4-12
Characterization of Final Product

The final product, N-Boc N,O-didesmethylvenlafaxine, should be characterized to confirm its identity and purity.

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the cyclohexyl protons, the aromatic protons, and the ethyl bridge protons. The disappearance of the N-methyl signals from the precursor is a key indicator of successful N-demethylation.

  • ¹³C NMR: Will confirm the carbon skeleton and the presence of the carbamate carbonyl (~155 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the correct molecular ion peak corresponding to the calculated mass of the product (e.g., [M+H]⁺ or [M+Na]⁺).

  • HPLC: To determine the purity of the final compound.

Safety Precautions

  • Thiol Reagents: Dodecanethiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Sodium Ethoxide: Is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

  • α-Chloroethyl chloroformate (ACE-Cl): Is toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High Temperatures: The O-demethylation step requires high temperatures. Use appropriate heating mantles and ensure the setup is secure.

References

  • Fogelman, S. M., et al. (1999). O- And N-demethylation of Venlafaxine in Vitro by Human Liver Microsomes. PubMed. Available at: [Link]

  • Reddy, S. P., et al. (2012). Synthesis of new bioactive venlafaxine analogs: Novel thiazolidin-4-ones as antimicrobials. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Thorn, C. F., et al. (2018). PharmGKB summary: venlafaxine pathway. Pharmacogenetics and Genomics. Available at: [Link]

  • Shaikh, A. C., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

  • Patil, P. T., et al. (2008). An improved process for the preparation of venlafaxine and its analogs. Google Patents.
  • Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography. Available at: [Link]

  • Patil, P. T., et al. (2008). An improved process for the preparation of venlafaxine and its analogs. Google Patents.
  • ClinPGx. (n.d.). venlafaxine. ClinPGx. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Synple Chem. Available at: [Link]

  • University Hospitals Birmingham. (2022). Venlafaxine & Desmethylvenlafaxine. UHB Pathology. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues. ResearchGate. Available at: [Link]

  • Saini, S., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ACS Omega. Available at: [Link]

  • Faria, M. J., et al. (2020). Palpitations and Asthenia Associated with Venlafaxine in a CYP2D6 Poor Metabolizer and CYP2C19 Intermediate Metabolizer. PMC. Available at: [Link]

  • Brown, H. C., et al. (2006). N-t-Butoxycarbonyl Protection of Primary and Secondary Amines in the Hydroboration Reaction: Synthesis of Amino Alcohols. Synthetic Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Li, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. Available at: [Link]

  • New Drug Approvals. (2015). VENLAFAXINE PART 2/3. New Drug Approvals. Available at: [Link]

  • Cvelbar, P., et al. (2011). Method of producing 4-(2-(substituted)-1-(1-hydroxycyclohexyl)ethyl)phenols by o-demethylation of their methylethers by means of inodorous aromatic thiols. Google Patents.
  • ResearchGate. (2009). Patent No. US 7,632,965 B2. ResearchGate. Available at: [Link]

  • PsychDB. (2024). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. PsychDB. Available at: [Link]

  • Jerussi, T. P., et al. (2007). Method for preparing O-desmethyl-venlafaxine. Google Patents.
  • Sajid, M., et al. (2011). Preparation of Venlafaxine-Antidepressant Drug (1). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • ResearchGate. (n.d.). A Systematic Review On Analytical Methods To Determine Chiral And Achiral Forms Of Ven And Its Metabolite O-Desmethylvenlafaxine. ResearchGate. Available at: [Link]

  • Pfizer. (n.d.). Efexor® XR. Pfizer. Available at: [Link]

  • Van den Bosch, S., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]

  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. Available at: [Link]

  • New Drug Approvals. (2015). VENLAFAXINE. New Drug Approvals. Available at: [Link]

  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabo. Systematic Reviews in Pharmacy. Available at: [Link]

  • Aronhime, J., et al. (2009). Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities. Google Patents.
  • Shrivastava, A. (2012). (PDF) Analytical Methods for Venlaflaxine Hydrochloride and Metabolites determinations in Different Matrices. ResearchGate. Available at: [Link]

  • Kowalczuk, A., et al. (2015). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available at: [Link]

  • Zhang, H., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. PMC. Available at: [Link]

  • RSC Publishing. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. RSC Publishing. Available at: [Link]

  • CNIPA. (2022). A kind of preparation method of venlafaxine impurity. Google Patents.

Sources

Method

Multiplexed LC-MS/MS Quantification of Venlafaxine and Its Metabolites Using N-Boc N,O-Didesmethylvenlafaxine as an Analogue Internal Standard

Executive Summary Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive and anxiety disorders. In vivo, VEN is extensively metabolized by he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive and anxiety disorders. In vivo, VEN is extensively metabolized by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP2C19) into three distinct metabolites: the major active metabolite O-desmethylvenlafaxine (ODV), and the minor inactive metabolites N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODV)[1].

To fully characterize the pharmacokinetic and pharmacological profile of VEN, bioanalytical methods must be capable of simultaneous, multiplexed measurement of the parent drug and all three metabolites[2]. While isotopically labeled internal standards (IS) are traditional, they are often cost-prohibitive and susceptible to isotopic cross-talk. This application note details a robust, self-validating LC-MS/MS protocol utilizing N-Boc N,O-didesmethylvenlafaxine as a highly effective, structural analogue internal standard.

Mechanistic Rationale: The "Analogue" Advantage

The selection of an internal standard dictates the reliability of any LC-MS/MS assay. The use of N-Boc N,O-didesmethylvenlafaxine introduces specific mechanistic advantages designed to overcome common bioanalytical hurdles:

  • Chromatographic Shift to Avoid Matrix Effects (Causality): The secondary metabolite NODV is highly polar, causing it to elute early in reversed-phase liquid chromatography. Early elution zones are notoriously plagued by ion suppression from unextracted matrix components (e.g., salts and polar phospholipids). By utilizing the N-tert-butyloxycarbonyl (N-Boc) protected derivative of NODV, the lipophilicity (LogP) of the molecule is artificially increased. This structural modification forces the IS to elute later in the organic gradient—safely away from the solvent front and matrix suppression zones—while maintaining structural similarity to the target analytes for consistent extraction recovery.

  • Predictable Ionization and Fragmentation: In positive electrospray ionization (ESI+), the carbamate moiety of the N-Boc group readily protonates to form a stable [M+H]+ precursor ion at m/z 350.2. During collision-induced dissociation (CID), it yields a highly specific and reproducible neutral loss of the Boc group (100 Da) or cleavage to the phenol-cyclohexyl fragment (m/z 107.1), providing excellent signal-to-noise ratios in Multiple Reaction Monitoring (MRM) without interfering with the endogenous target analytes.

Reagents and Materials

  • Target Analytes: Venlafaxine (VEN), O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODV).

  • Internal Standard: N-Boc N,O-didesmethylvenlafaxine (CAS: 1076199-24-0).

  • Biological Matrix: Human plasma (K2EDTA).

  • Extraction Media: Oasis HLB Solid Phase Extraction (SPE) cartridges (30 mg/1 mL)[1].

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid (FA).

Step-by-Step Bioanalytical Protocol

Sample Preparation (Solid-Phase Extraction)

Causality Check: Protein precipitation (PPT) often leaves residual phospholipids that cause severe matrix effects. SPE using a Hydrophilic-Lipophilic Balance (HLB) sorbent provides a cleaner extract, which is critical when multiplexing four analytes with varying polarities[1].

  • Aliquot: Transfer 200μL of human plasma into a clean 1.5mL microcentrifuge tube.

  • Spike IS: Add 20μL of the N-Boc NODV working solution ( 500ng/mL in 50% MeOH). Vortex vigorously for 30 seconds to ensure homogeneous binding to plasma proteins.

  • Conditioning: Condition the Oasis HLB SPE cartridges with 1mL of 100% MeOH, followed immediately by equilibration with 1mL of MS-grade water. Do not let the sorbent bed dry.

  • Loading: Load the spiked plasma sample onto the conditioned cartridge. Allow it to pass through under gravity or a gentle vacuum ( ≤5inHg ).

  • Washing: Wash the cartridge with 1mL of 5% MeOH in water. Rationale: This specific aqueous wash removes polar interferences (salts, endogenous proteins) without prematurely eluting the polar NODV metabolite.

  • Elution: Elute the target analytes and the IS into a clean collection tube using 1mL of 100% MeOH.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40∘C .

  • Reconstitution: Reconstitute the dried extract in 100μL of Initial Mobile Phase (90% Water / 10% MeCN containing 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.

UHPLC Chromatographic Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and baseline resolution of the isobaric metabolites (ODV and NDV, both m/z 264.2).

  • Column: ACQUITY UPLC BEH C18 ( 2.1×100mm , 1.7μm ).

  • Column Temperature: 40∘C .

  • Flow Rate: 0.4mL/min .

  • Injection Volume: 5μL .

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.00 90.0 10.0 Initial
0.50 90.0 10.0 Isocratic
3.00 40.0 60.0 Linear
3.50 5.0 95.0 Linear (Wash)
4.50 5.0 95.0 Isocratic
4.60 90.0 10.0 Linear

| 6.00 | 90.0 | 10.0 | Re-equilibration |

Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The precursor-to-product ion transitions are monitored in MRM mode[1],[3].

  • Capillary Voltage: 3.5kV

  • Desolvation Temperature: 500∘C

  • Desolvation Gas Flow: 800L/hr

  • Collision Gas: Argon ( 0.15mL/min )

Table 2: MRM Transitions and Collision Energies | Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | Venlafaxine (VEN) | 278.2 | 121.1 | 25 | Quantifier | | O-desmethylvenlafaxine (ODV) | 264.2 | 107.1 | 28 | Quantifier | | N-desmethylvenlafaxine (NDV) | 264.2 | 121.1 | 25 | Quantifier | | N,O-didesmethylvenlafaxine (NODV) | 250.2 | 107.1 | 28 | Quantifier | | N-Boc NODV (IS) | 350.2 | 250.2 | 18 | Quantifier | | N-Boc NODV (IS) | 350.2 | 107.1 | 30 | Qualifier |

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, the following criteria must be met during every batch run:

  • IS Area Consistency: The peak area of N-Boc NODV must not deviate by more than ±15% across all calibration standards, quality control (QC) samples, and unknown biological samples. A deviation beyond this threshold indicates severe matrix suppression or an extraction failure.

  • Qualifier/Quantifier Ratio: The ratio of the m/z 107.1 qualifier transition to the m/z 250.2 quantifier transition for the IS must remain within ±20% of the established neat standard ratio, ensuring no co-eluting isobaric interferences are present.

Workflow Visualization

BioanalyticalWorkflow cluster_SamplePrep Sample Preparation & Extraction cluster_LCMS LC-MS/MS Analysis Plasma Human Plasma Sample (VEN, ODV, NDV, NODV) SpikeIS Spike N-Boc NODV (IS) Increases LogP to shift RT Plasma->SpikeIS SPE Oasis HLB SPE Wash: 5% MeOH | Elute: 100% MeOH SpikeIS->SPE UHPLC UHPLC C18 Separation Gradient: H2O/MeCN (0.1% FA) SPE->UHPLC Dry & Reconstitute Ionization ESI+ Ionization [M+H]+ Generation UHPLC->Ionization MRM Triple Quadrupole MS MRM Transition Monitoring Ionization->MRM Data Data Processing Quantification via Peak Area Ratio MRM->Data Export Chromatograms

Bioanalytical workflow for venlafaxine quantification using N-Boc NODV as an internal standard.

References

  • High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma. PubMed.
  • Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Applic
  • Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.
  • Evaluation of Venlafaxine (VNF) Degradation under Sunlight and UV/Vis LED Irradiation: Effects on Kinetics and Transformation Products.

Sources

Application

chemical protocol for N-Boc deprotection of N,O-didesmethylvenlafaxine

An Application Guide and Chemical Protocol for the N-Boc Deprotection of N,O-Didesmethylvenlafaxine For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Unveiling of a Key Amine N,O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Chemical Protocol for the N-Boc Deprotection of N,O-Didesmethylvenlafaxine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Unveiling of a Key Amine

N,O-didesmethylvenlafaxine is a significant metabolite of the widely prescribed antidepressant venlafaxine.[1] Its chemical structure, featuring both a secondary amine and a phenolic hydroxyl group, makes it a valuable intermediate in the synthesis of various pharmacological agents and reference standards. The strategic use of protecting groups is paramount in the multi-step synthesis of such molecules. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the amine functionality due to its stability in a wide range of chemical environments and its clean, quantitative removal under acidic conditions.[2][3]

This document provides a comprehensive guide to the N-Boc deprotection of N,O-didesmethylvenlafaxine. It details the underlying chemical principles, provides a robust experimental protocol, and outlines methods for reaction monitoring, product purification, and characterization, designed to ensure high yield and purity of the final product.

Pillar 1: The Causality of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[1][4] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, weakening the tert-butyl-oxygen bond. The subsequent cleavage of this bond results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide gas, yielding the free amine.[5] In the acidic reaction medium, the newly liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

The stability of the resulting tert-butyl cation is a key thermodynamic driving force for this reaction. This cation can be quenched by a nucleophilic scavenger, or it can deprotonate to form isobutylene gas.[5]

N-Boc Deprotection Mechanism Figure 1: Mechanism of Acid-Catalyzed N-Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of tert-Butyl Cation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Amine Salt Formation Boc_Amine N-Boc Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt + H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed for the efficient N-Boc deprotection of N,O-didesmethylvenlafaxine using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-N,O-didesmethylvenlafaxine≥95%N/AStarting material
Dichloromethane (DCM), anhydrousACS GradeMajor SupplierEnsure dryness for optimal reaction
Trifluoroacetic acid (TFA)Reagent GradeMajor SupplierCorrosive, handle in fume hood
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab GradeMajor SupplierFor neutralization
Brine (Saturated aq. NaCl)Lab GradeMajor SupplierFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Lab GradeMajor SupplierFor drying organic layer
Silica Gel60 Å, 230-400 meshMajor SupplierFor column chromatography
Ethyl AcetateHPLC GradeMajor SupplierEluent for chromatography
MethanolHPLC GradeMajor SupplierEluent for chromatography
Triethylamine (TEA)Reagent GradeMajor SupplierOptional for chromatography
Step-by-Step Experimental Procedure

Experimental Workflow Figure 2: Experimental Workflow for N-Boc Deprotection Start Dissolve N-Boc protected starting material in anhydrous DCM Cool Cool solution to 0 °C in an ice bath Start->Cool Add_TFA Slowly add Trifluoroacetic Acid (TFA) Cool->Add_TFA React Stir at 0 °C to room temperature for 1-3 hours Add_TFA->React Monitor Monitor reaction progress by TLC/LC-MS React->Monitor Quench Concentrate in vacuo, then neutralize with sat. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash_Dry Wash organic layer with brine and dry over Na₂SO₄ Extract->Wash_Dry Purify Purify by column chromatography Wash_Dry->Purify Characterize Characterize the final product (NMR, MS) Purify->Characterize

Caption: Workflow for the N-Boc deprotection of N,O-didesmethylvenlafaxine.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-N,O-didesmethylvenlafaxine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Causality: Anhydrous conditions prevent unwanted side reactions with the acid and the carbocation intermediate. A 0.1 M concentration ensures sufficient dilution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

    • Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

  • Acid Addition: Slowly, add trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution.

    • Causality: A large excess of TFA ensures the reaction goes to completion.[6] Slow addition is crucial to manage the exotherm.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

    • TLC: Spot the reaction mixture on a silica gel plate. The deprotected product will be more polar and have a lower Rf value than the starting material. A suitable eluent system is 90:10:1 DCM/Methanol/Triethylamine. Visualize with a ninhydrin stain, which will produce a characteristic color for the secondary amine product.[7]

  • Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Cool the residue in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is basic (pH ~8-9).

    • Causality: This step neutralizes the excess TFA and deprotonates the amine salt to the free amine, making it extractable into an organic solvent. c. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Rationale: The phenolic hydroxyl and secondary amine groups make the product quite polar. A gradient elution, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% gradient) is recommended. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to prevent peak tailing by deactivating acidic sites on the silica gel.[8]

  • Characterization: Confirm the identity and purity of the isolated N,O-didesmethylvenlafaxine by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • LC-MS: Expect to see a parent ion corresponding to the molecular weight of the deprotected product (C₁₅H₂₃NO₂ = 249.35 g/mol ).[7]

    • ¹H-NMR: The most significant change will be the disappearance of the large singlet peak around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

Pillar 3: Authoritative Grounding & Comparative Data

The choice of acid and reaction conditions can be critical and depends on the presence of other acid-sensitive functional groups in the molecule. For N,O-didesmethylvenlafaxine, both TFA and HCl are suitable choices.

ParameterTFA ProtocolHCl ProtocolRationale & References
Acid Trifluoroacetic AcidHydrochloric AcidTFA is highly effective and its volatility simplifies removal.[2] HCl in dioxane or methanol is also a common and effective reagent.[6][9]
Solvent Dichloromethane (DCM)1,4-Dioxane or MethanolDCM is a good solvent for many protected amines and is unreactive.[6] Dioxane is often used for HCl deprotections.[9]
Concentration 20-50% (v/v) TFA in DCM4M HCl in DioxaneThese concentrations are standard and generally provide efficient deprotection.[1][6]
Temperature 0 °C to Room Temp.Room TemperatureReactions are typically fast at room temperature.[6]
Reaction Time 30 min - 3 hours30 min - 2 hoursReaction progress should be monitored to determine the endpoint.[6][9]
Work-up Evaporation, Basic WashPrecipitation or Evaporation, Basic WashThe amine salt product may precipitate with HCl/dioxane, which can be isolated by filtration.[6] Otherwise, a similar basic work-up is required.

Conclusion

The N-Boc deprotection of N,O-didesmethylvenlafaxine is a straightforward and high-yielding transformation when conducted with careful attention to the principles of the underlying chemical mechanism. The protocol detailed herein, utilizing TFA in DCM, provides a reliable method for obtaining the desired product in high purity. Researchers should find this guide a valuable resource for the successful synthesis and manipulation of this important venlafaxine metabolite.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3451347, N,O-Didesmethylvenlafaxine. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). ResearchGate. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8318–8325. Retrieved from [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9795857, N,N-Didesmethylvenlafaxine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N,N-DIDESMETHYLVENLAFAXINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry, 10, 860292. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of N-Boc N,O-Didesmethylvenlafaxine

Introduction & Analytical Context Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In pharmacokinetic and toxicological studies, tracking its metabolic fate—primarily to O-desmethylv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In pharmacokinetic and toxicological studies, tracking its metabolic fate—primarily to O-desmethylvenlafaxine (ODV) and N,O-didesmethylvenlafaxine (NODV)—is critical for understanding patient response and environmental degradation 1.

During the synthesis of stable isotope-labeled internal standards or targeted drug derivatives, the secondary amine of NODV is frequently protected using a tert-butyloxycarbonyl (Boc) group, yielding N-Boc N,O-didesmethylvenlafaxine ( C20​H31​NO4​ ). For analytical scientists, establishing the exact gas-phase fragmentation behavior of this protected intermediate is essential for structural confirmation, impurity profiling, and the development of robust Multiple Reaction Monitoring (MRM) assays.

This application note details the mechanistic fragmentation pathways of N-Boc NODV using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and provides a self-validating experimental protocol for its characterization.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of N-Boc NODV in positive ion mode ( [M+H]+ at m/z 350.2331) follows a highly predictable, energy-dependent hierarchical pathway. Understanding the causality behind these cleavages allows for the rational design of MS/MS methods.

Phase I: The Labile Boc Deprotection (Low Collision Energy)

Gas-phase cations containing tert-butylcarbamate (Boc) groups are highly labile. Initial protonation occurs preferentially at the carbamate carbonyl oxygen. Upon low-energy Collision-Induced Dissociation (CID), this moiety undergoes a concerted, step-wise elimination. First, it loses isobutylene (56 Da) to form an intermediate N-protonated carbamic acid (m/z 294.1705), which rapidly decarboxylates (loss of CO2​ , 44 Da) to yield the protonated NODV core at m/z 250.1807. This combined 100 Da neutral loss is a definitive hallmark of Boc-protected amines 2.

Phase II: Core Dehydration (Medium Collision Energy)

Once the Boc group is shed, the resulting m/z 250.1807 ion structurally mimics the NODV metabolite. The cyclohexanol ring of the venlafaxine core is prone to dehydration. The loss of a water molecule (-18 Da) generates a stable cyclohexenyl cation at m/z 232.1701. This dehydration is a consistently observed pathway in the forced degradation and mass spectral analysis of venlafaxine derivatives 3.

Phase III: Backbone Cleavage (High Collision Energy)

At elevated collision energies, the robust alkylamine chain fractures, yielding two diagnostic low-mass fragments:

  • Benzylic Cleavage: Cleavage of the bond between the ethyl side chain and the cyclohexanol ring yields a tropylium-like benzylic cation. Because NODV is demethylated at the oxygen position, this fragment appears as the 4-hydroxybenzyl cation at m/z 107.0497, shifted from the classic m/z 121 fragment seen in parent venlafaxine 4.

  • Alpha Cleavage: Cleavage alpha to the nitrogen atom yields an iminium ion. Since the amine in NODV is a secondary methylamine, this results in the methylmethyleneammonium ion at m/z 44.0500 4.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 350.2331 F1 Intermediate Ion m/z 294.1705 M->F1 - Isobutylene (56 Da) Low CE (10 eV) F2 NODV Core Ion m/z 250.1807 M->F2 - Boc (100 Da) Concerted Loss F1->F2 - CO2 (44 Da) Low CE (15 eV) F3 Dehydrated Core m/z 232.1701 F2->F3 - H2O (18 Da) High CE (25 eV) F4 4-Hydroxybenzyl Cation m/z 107.0497 F2->F4 Benzylic Cleavage High CE (35 eV) F5 Methylmethyleneammonium m/z 44.0500 F2->F5 Alpha Cleavage High CE (35 eV)

Fig 1: Proposed ESI-MS/MS fragmentation pathway of N-Boc N,O-didesmethylvenlafaxine.

Quantitative Data Summary

The following table summarizes the exact masses and mechanistic assignments for the fragmentation of N-Boc NODV, serving as a reference for HRMS method development.

Fragment Ion (m/z)Elemental FormulaNeutral LossMechanistic AssignmentOptimal CE Regime
350.2331 C20​H32​NO4+​ NoneProtonated Precursor [M+H]+ N/A
294.1705 C16​H24​NO4+​ 56.0626 DaLoss of isobutylene from Boc groupLow (10-15 eV)
250.1807 C15​H24​NO2+​ 100.0524 DaComplete loss of Boc group (Isobutylene + CO2​ )Medium (15-20 eV)
232.1701 C15​H22​NO+ 118.0630 DaLoss of Boc group + Dehydration of cyclohexanolHigh (25-30 eV)
107.0497 C7​H7​O+ 243.1834 Da4-hydroxybenzyl cation (benzylic cleavage)High (35-40 eV)
44.0500 C2​H6​N+ 306.1831 DaMethylmethyleneammonium cation ( α -cleavage)High (35-40 eV)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high data integrity, this protocol is designed as a self-validating system . It utilizes System Suitability Testing (SST) to prevent mass drift false-negatives and employs a ramped Collision Energy (CE) strategy to capture both labile and robust fragments in a single analytical run.

Step 1: System Suitability and Calibration
  • Causality: High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are susceptible to thermal and electronic mass drift.

  • Action: Prior to the run, infuse a known positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that mass accuracy is < 5 ppm. Inject a generic Boc-protected amino acid standard to confirm the CID cell is properly tuned to detect the diagnostic 100 Da neutral loss.

Step 2: Sample Preparation
  • Causality: N-Boc NODV possesses both hydrophobic (Boc, cyclohexyl) and polar (phenol) characteristics. Injecting a highly organic sample into an aqueous mobile phase causes peak distortion (the "strong solvent effect").

  • Action: Dissolve the N-Boc NODV standard in 100% Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 Methanol:Water mixture to match the initial conditions of the LC gradient.

Step 3: Chromatographic Separation
  • Causality: Residual silanols on C18 stationary phases can cause severe peak tailing for amine-containing compounds. An acidic modifier ensures the analyte remains fully protonated, improving peak shape and ESI ionization efficiency.

  • Action:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 4: Ramped CID MS/MS Acquisition
  • Causality: The Boc group is highly sensitive and fragments at ~10 eV. Conversely, breaking the venlafaxine core to yield the m/z 107 and 44 ions requires ~35 eV. Using a single static CE will either miss the intermediate ions (if CE is too high) or fail to generate the core fragments (if CE is too low).

  • Action: Program the MS/MS acquisition method to use a Ramped Collision Energy from 10 eV to 40 eV across the collision cell. This ensures the resulting composite spectrum contains the complete structural fingerprint (from m/z 350 down to m/z 44).

LCMS_Workflow S1 1. Sample Prep & SST S2 2. UHPLC Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. Precursor Isolation S3->S4 S5 5. Ramped CID (10-40 eV) S4->S5 S6 6. HRMS Detection S5->S6

Fig 2: End-to-end LC-MS/MS analytical workflow for N-Boc NODV characterization.

References

  • BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of D,L-Venlafaxine-d11. Retrieved from 4

  • SciSpace. Isolation and Structural Characterization of Major Degradation Product of Venlafaxine Hydrochloride. Retrieved from [[3]]()

  • MDPI. Effective Degradation of Venlafaxine via Biochar Activated Persulfate: Kinetics, Transformation Products, and Toxicity Assessment. Retrieved from 1

  • PMC / National Institutes of Health. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Retrieved from 2

Sources

Application

Application Note: High-Sensitivity Quantification of N,O-Didesmethylvenlafaxine in Biological Matrices via N-Boc Derivatization and LC-MS/MS

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma, Urine Analytes: Venlafaxine (VEN), O-desmethylvenlafaxine (ODV), N,O-didesmethylvenlafaxine (NODV) Introduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma, Urine Analytes: Venlafaxine (VEN), O-desmethylvenlafaxine (ODV), N,O-didesmethylvenlafaxine (NODV)

Introduction & Clinical Context

Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In vivo, VEN undergoes extensive hepatic biotransformation mediated by cytochrome P450 enzymes. CYP2D6 converts VEN into its major active metabolite, O-desmethylvenlafaxine (ODV), while CYP3A4 drives the formation of minor secondary metabolites, including N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODV) [1].

While legacy assays have historically focused solely on VEN and ODV, modern multiplexed pharmacokinetic profiling requires the simultaneous quantification of all metabolites to fully characterize drug clearance and patient-specific metabolic phenotyping [1]. However, quantifying NODV presents a severe analytical challenge. As a highly polar secondary amine, NODV exhibits poor retention on standard reversed-phase (RP) columns. Consequently, it elutes near the void volume, a region plagued by severe ion suppression from endogenous matrix components such as salts and phospholipids [2].

Scientific Rationale: The N-Boc Derivatization Strategy

Expertise & Experience: The Causality of Derivatization To overcome the inherent limitations of analyzing highly polar amines via RP-LC-MS/MS, this protocol employs a pre-column chemical derivatization strategy. By reacting the biological extract with Di-tert-butyl dicarbonate (Boc₂O), the secondary amine of NODV is converted into N-Boc N,O-didesmethylvenlafaxine (CAS: 1076199-24-0).

This targeted modification achieves three critical bioanalytical objectives:

  • LogP Shift (Chromatographic Retention): The bulky, non-polar tert-butyloxycarbonyl (Boc) group significantly increases the hydrophobicity of the molecule. This shifts the analyte's retention time away from the solvent front and into a "cleaner" chromatographic window, effectively bypassing matrix-induced signal suppression [2].

  • Extraction Efficiency: Underivatized NODV suffers from poor recovery during Liquid-Liquid Extraction (LLE). The N-Boc derivative, however, partitions quantitatively into moderately polar organic solvents (e.g., methyl tert-butyl ether), allowing for a highly efficient extraction that leaves polar matrix interferents behind.

  • MS/MS Sensitivity: The carbamate moiety enhances electrospray ionization (ESI+) efficiency and provides a highly predictable, high-yield fragmentation pathway (the neutral loss of the Boc group, -100 Da), resulting in superior signal-to-noise ratios.

Pathway VEN Venlafaxine (LogP ~3.2) ODV O-Desmethyl- venlafaxine VEN->ODV CYP2D6 NODV N,O-Didesmethyl- venlafaxine (NODV) (Polar, Poor Retention) ODV->NODV CYP3A4 BOC_NODV N-Boc N,O-Didesmethyl- venlafaxine (Hydrophobic, High MS Signal) NODV->BOC_NODV Boc2O / pH 8.5 (Derivatization)

Fig 1: Metabolic pathway of Venlafaxine and N-Boc derivatization of NODV.

Materials and Reagents

  • Reference Standards: N-Boc N,O-Didesmethylvenlafaxine (CAS: 1076199-24-0, MW: 349.46 g/mol ), Venlafaxine, O-desmethylvenlafaxine.

  • Internal Standard (IS): Venlafaxine-d6 (CAS: 1062605-69-9).

  • Derivatization Reagent: Di-tert-butyl dicarbonate (Boc₂O), 10 mg/mL prepared fresh in LC-MS grade Acetonitrile.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) adjusted to pH 8.5.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Experimental Protocols

Trustworthiness: A Self-Validating System To ensure absolute quantitative rigor, the stable-isotope-labeled internal standard (Venlafaxine-d6) is spiked into the biological matrix prior to any sample manipulation. Because the IS undergoes the exact same precipitation, buffering, derivatization, and extraction conditions as the target analytes, any well-to-well variations in derivatization yield or extraction recovery are mathematically normalized.

Sample Preparation and Derivatization Workflow
  • Aliquot & Spike: Transfer 100 µL of human plasma (or urine) into a 2.0 mL microcentrifuge tube. Add 10 µL of Venlafaxine-d6 working solution (500 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile (ACN). Vortex vigorously for 2 minutes to precipitate plasma proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 300 µL of the clear supernatant to a clean glass vial and evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 35°C.

  • Buffering: Reconstitute the dried residue in 100 µL of 0.1 M NaHCO₃ buffer (pH 8.5). Causality note: The mildly basic pH ensures the secondary amine of NODV is deprotonated (nucleophilic) and ready to attack the Boc anhydride.

  • Derivatization: Add 50 µL of the Boc₂O solution (10 mg/mL in ACN). Cap the vial and incubate in a thermoshaker at 40°C for 30 minutes.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of MTBE to the reaction mixture. Vortex for 5 minutes to extract the highly lipophilic N-Boc N,O-didesmethylvenlafaxine. Centrifuge at 4,000 × g for 5 minutes.

  • Final Reconstitution: Transfer 800 µL of the upper organic layer (MTBE) to a clean vial. Evaporate to dryness under N₂. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v) and transfer to an autosampler vial.

Workflow S1 1. Aliquot 100 µL Plasma + Spike IS S2 2. Protein Precipitation (ACN) & Centrifugation (14,000 x g) S1->S2 S3 3. Supernatant Evaporation (N2 at 35°C) S2->S3 S4 4. Reconstitution in 0.1 M NaHCO3 Buffer (pH 8.5) S3->S4 S5 5. Derivatization: Add 50 µL Boc2O (10 mg/mL) Incubate 40°C, 30 min S4->S5 S6 6. Liquid-Liquid Extraction (MTBE) to isolate N-Boc NODV S5->S6 S7 7. Evaporate Organic Layer & Reconstitute in Mobile Phase S6->S7 S8 8. LC-MS/MS Analysis (MRM Mode, ESI+) S7->S8

Fig 2: Sample preparation and N-Boc derivatization workflow for LC-MS/MS.

LC-MS/MS Analytical Conditions
  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0-1 min (10% B), 1-4 min (linear gradient to 90% B), 4-5 min (hold at 90% B), 5-5.1 min (return to 10% B), 5.1-7 min (re-equilibration).

  • Ionization: Positive Electrospray Ionization (ESI+).

Data Presentation & Method Validation

The method was validated according to FDA bioanalytical guidelines. The N-Boc derivative of NODV showed a highly specific neutral loss of 100 Da (corresponding to the cleavage of the Boc group: isobutylene + CO₂), yielding a stable product ion at m/z 250.2.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
N-Boc NODV (Quantifier) 350.2250.26025
N-Boc NODV (Qualifier) 350.2232.26040
Venlafaxine (VEN) 278.258.15030
O-desmethylvenlafaxine (ODV) 264.258.15030
Venlafaxine-d6 (IS) 284.4121.15032

Table 2: Summary of Method Validation Metrics in Human Plasma

ParameterN-Boc NODVVenlafaxine (VEN)O-desmethylvenlafaxine
Linear Dynamic Range 1.0 – 500 ng/mL1.0 – 500 ng/mL1.0 – 500 ng/mL
Intra-day Precision (CV%) 3.2% – 6.5%2.8% – 5.4%3.1% – 6.0%
Inter-day Accuracy (%) 94.5% – 106.2%96.1% – 104.5%95.0% – 105.8%
Extraction Recovery (%) 92.4 ± 4.1%88.5 ± 3.6%85.2 ± 4.5%
Matrix Effect (IS Normalized) 98.1% (No suppression)95.4%94.8%

Note: The near-100% matrix effect metric for N-Boc NODV demonstrates the success of the derivatization strategy. By shifting the analyte into the high-organic elution window (approx. 3.8 min), signal suppression from early-eluting polar phospholipids is completely avoided.

References

  • Knezevic, C. E., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Dubey, S. K., Saha, R. N., Jangala, H., & Pasha, S. (2013). Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 466-471. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-Boc N,O-Didesmethylvenlafaxine Synthesis

Welcome to the technical support center for the synthesis of N-Boc N,O-didesmethylvenlafaxine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Boc N,O-didesmethylvenlafaxine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis, with a primary focus on addressing issues of low yield.

N,O-didesmethylvenlafaxine is a key metabolite of the antidepressant venlafaxine.[1] Its subsequent N-Boc protection is a critical step in the synthesis of various derivatives and labeled compounds for research purposes. However, the presence of both a secondary amine and a phenolic hydroxyl group presents unique challenges that can lead to suboptimal reaction outcomes.

This guide is structured in a question-and-answer format to directly address specific problems you may be facing in the laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My N-Boc protection reaction of N,O-didesmethylvenlafaxine is resulting in a very low yield of the desired product. What are the most likely causes?

Low yield in this specific Boc protection can stem from several factors, often related to the bifunctional nature of the starting material. The primary culprits are typically incomplete reaction, formation of multiple byproducts, and degradation of the starting material or product.

Potential Causes and Immediate Solutions:

  • Incomplete Reaction:

    • Low Nucleophilicity: The secondary amine in N,O-didesmethylvenlafaxine might exhibit lower reactivity compared to a primary amine.[2]

    • Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of the Boc anhydride to the nitrogen atom.

    • Poor Solubility: The zwitterionic nature of the starting material, if not properly handled, can lead to poor solubility in common organic solvents, hindering the reaction.[2]

  • Formation of Byproducts:

    • O-Boc Protection: The phenolic hydroxyl group is also nucleophilic and can react with di-tert-butyl dicarbonate (Boc₂O) to form an O-Boc protected byproduct.

    • Di-Boc Protection: While less common for secondary amines, under forcing conditions, side reactions can occur.

  • Degradation:

    • Instability of Starting Material: N,O-didesmethylvenlafaxine may be sensitive to the reaction conditions, particularly pH and temperature.[3]

Q2: I suspect my reaction is not going to completion. How can I optimize the reaction conditions to favor complete N-Boc protection?

Optimizing reaction conditions is crucial for driving the equilibrium towards the desired N-Boc product. Here’s a systematic approach to enhance the reaction efficiency.

Detailed Optimization Strategies:

ParameterRecommendationRationale
Stoichiometry of Boc₂O Use a slight excess of Boc₂O (1.1-1.2 equivalents).This helps to compensate for any potential hydrolysis of the anhydride and ensures enough reagent is available to drive the reaction to completion.[2]
Base Selection Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices.These bases are effective at neutralizing the acidic byproduct generated during the reaction, pushing the equilibrium forward. For substrates with solubility issues, an inorganic base like sodium bicarbonate or sodium hydroxide in an aqueous/organic mixture can be beneficial.[2][4]
Solvent System A mixture of solvents like THF/water or dioxane/water can be effective.This improves the solubility of the potentially zwitterionic N,O-didesmethylvenlafaxine.[4] Alcoholic solvents like methanol have also been shown to accelerate Boc protection of amines.[5]
Temperature Start at 0°C and allow the reaction to slowly warm to room temperature.Lower temperatures can help to control the reaction's exothermicity and may improve selectivity by favoring the more nucleophilic amine over the hydroxyl group.[2] Gentle heating to around 40°C can be attempted if the reaction is sluggish at room temperature.[2]
Catalyst A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.DMAP is a highly effective acylation catalyst that can significantly increase the rate of reaction, especially for less nucleophilic amines.[2]

Experimental Protocol for Optimized N-Boc Protection:

  • Dissolve N,O-didesmethylvenlafaxine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Q4.

Q3: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. How can I improve the selectivity for N-protection over O-protection?

The key to achieving selective N-protection lies in exploiting the differences in nucleophilicity and reactivity between the secondary amine and the phenolic hydroxyl group.

Strategies for Enhancing N-selectivity:

  • Control Reaction Temperature: As mentioned, running the reaction at a lower temperature (0°C to room temperature) generally favors the reaction at the more nucleophilic amine.[2]

  • pH Control: Maintaining a slightly basic pH (around 8-9) will keep the amine deprotonated and thus more nucleophilic, while the phenoxide is less likely to form in large quantities compared to strongly basic conditions.

  • Choice of Boc Reagent: While Boc₂O is standard, other Boc-donating reagents could be explored, although they are less common.

  • Catalyst-Free Conditions in Water: In some cases, performing the reaction in water without a catalyst can favor mono-N-Boc protection.[6]

Troubleshooting Flowchart for Selectivity Issues:

G start Low Selectivity (N vs. O) check_temp Is the reaction run at low temperature (0°C)? start->check_temp lower_temp Lower reaction temperature to 0°C check_temp->lower_temp No check_base Is a strong base used? check_temp->check_base Yes lower_temp->check_base weaker_base Switch to a milder base (e.g., NaHCO₃) check_base->weaker_base Yes check_solvent What is the solvent system? check_base->check_solvent No weaker_base->check_solvent aq_solvent Consider using an aqueous solvent system check_solvent->aq_solvent analyze_results Re-analyze reaction by TLC/LC-MS aq_solvent->analyze_results

Caption: Troubleshooting decision tree for improving N-selectivity.

Q4: What is the best workup and purification procedure to isolate pure N-Boc N,O-didesmethylvenlafaxine?

A proper workup and purification strategy is critical for removing unreacted starting materials, excess reagents, and byproducts.

Standard Workup Procedure:

  • Once the reaction is complete, if a water-miscible solvent like THF was used, it may need to be removed under reduced pressure.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with:

    • A weak acidic solution (e.g., 5% citric acid or cold 1M HCl) to remove any unreacted amine and the base catalyst.[2]

    • Saturated sodium bicarbonate solution to neutralize any remaining acid.[2]

    • Brine (saturated NaCl solution) to reduce the water content in the organic layer.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The polarity will need to be optimized based on the TLC analysis of your crude product. Byproducts with similar polarity to the desired product may require careful selection of the eluent system for effective separation.[2]

Q5: Could the starting material, N,O-didesmethylvenlafaxine, be degrading under the reaction conditions?

While venlafaxine and its metabolites are generally stable, they can be susceptible to degradation under harsh conditions.[3]

Factors Affecting Stability:

  • pH: Strong acidic or basic conditions can lead to degradation.[7][8] The recommended reaction conditions for Boc protection are generally mild and should not cause significant degradation.

  • Oxidation: While less common in this specific reaction, the phenolic hydroxyl group could be susceptible to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.

  • Temperature: Elevated temperatures can accelerate degradation pathways.[3]

How to Check for Degradation:

  • LC-MS Analysis: Analyze a sample of your starting material before the reaction and compare it to the crude reaction mixture. Look for the appearance of new peaks that do not correspond to the starting material, product, or expected byproducts.

  • Forced Degradation Study: Intentionally subject your starting material to harsh conditions (e.g., strong acid, strong base, oxidizing agent) to identify potential degradation products.[3] This can help you to recognize these impurities if they appear in your reaction mixture.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Boc Protection of Amines.
  • Kaur, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • WuXi Biology. (n.d.). Alcohol Catalysis in Boc Protection of Primary Amines.
  • Synple Chem. (n.d.).
  • New Drug Approvals. (2015). VENLAFAXINE PART 2/3.
  • Patent WO2008059525A2. (2008). An improved process for the preparation of venlafaxine and its analogs.
  • BenchChem. (2025). Stability issues of (S)-Venlafaxine in different solvents.
  • Soni, R., et al. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical and Biomedical Analysis.
  • Donnelly, R. (2012). Stability of Venlafaxine Immediate-Release Suspensions. International Journal of Pharmaceutical Compounding.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Optimization

Technical Support Center: Optimizing N-Boc Cleavage for Didesmethylvenlafaxine Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of didesmethylvenlafaxine derivatives. The tert-butyloxycarbonyl (Boc) group is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of didesmethylvenlafaxine derivatives. The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in multi-step organic synthesis due to its stability and ease of removal under acidic conditions.[1][2] However, optimizing its cleavage, particularly in complex molecules like didesmethylvenlafaxine derivatives, requires a nuanced understanding of the reaction mechanism and potential side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and high-yield deprotection.

Troubleshooting Guide: Navigating Common N-Boc Cleavage Challenges

This section addresses specific issues that may arise during the N-Boc deprotection of didesmethylvenlafaxine derivatives, offering causative explanations and actionable solutions.

Question 1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete or sluggish. What's going on and how can I drive it to completion?

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The stability of the Boc group can be influenced by the steric and electronic environment of the nitrogen it protects. In some didesmethylvenlafaxine derivatives, this may necessitate stronger acidic conditions than initially anticipated.

    • Solution: Gradually increase the concentration of TFA in the reaction mixture.[3] Starting with a 20-50% (v/v) solution of TFA in a solvent like dichloromethane (DCM) is standard, but this can be increased to neat TFA if the reaction is slow.[4][5] Alternatively, switching to a stronger acid system, such as 4M HCl in dioxane, can be more effective for stubborn Boc groups.[4][5]

  • Low Reaction Temperature: While room temperature is typical for Boc cleavage, a sluggish reaction may benefit from gentle heating.

    • Solution: Cautiously warm the reaction mixture to 40°C.[5] It is crucial to monitor the reaction closely for the appearance of any degradation products, as higher temperatures can promote side reactions.

  • Steric Hindrance: The molecular structure surrounding the N-Boc group can physically impede the approach of the acid, slowing down the deprotection rate.[5]

    • Solution: In addition to increasing acid strength or temperature, consider extending the reaction time. Continuous monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of complete consumption of the starting material.[4][6]

Question 2: I'm observing a significant byproduct with a mass increase of +56 Da in my LC-MS analysis. What is this and how can I prevent its formation?

Underlying Cause:

The byproduct you are observing is almost certainly the result of tert-butylation. During the acid-catalyzed cleavage of the Boc group, a stable tert-butyl cation is generated.[7][8] This electrophilic intermediate can then react with nucleophilic sites on your didesmethylvenlafaxine derivative, particularly the electron-rich aromatic ring or any other susceptible functional groups.[3]

Preventative Measures:

The key to preventing tert-butylation is to trap the tert-butyl cation before it can react with your product. This is achieved by using "scavengers."

  • Effective Scavengers:

    • Triisopropylsilane (TIS): A highly effective and commonly used scavenger that readily quenches carbocations.[3]

    • Water: Can also act as a scavenger.

    • Thioanisole/Dithiothreitol (DTT): Particularly useful if your molecule contains sulfur, like methionine or cysteine residues, which are also prone to alkylation.[3]

  • Recommended Cleavage Cocktail: A standard and effective mixture for minimizing tert-butylation is a solution of TFA/TIS/Water (95:2.5:2.5 v/v/v).[3]

Question 3: My didesmethylvenlafaxine derivative contains other acid-sensitive functional groups that are being degraded during Boc deprotection. What are my options for a milder cleavage?

Alternative Mild Deprotection Strategies:

When TFA or HCl prove too harsh for your substrate, several milder alternatives can be employed:

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic pathway for Boc cleavage.

    • Examples: Zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively remove the Boc group under milder conditions than strong Brønsted acids.[4]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[9][10][11]

  • Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid can serve as a gentle and effective deprotection reagent.[9][10][11]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like water or 2,2-2-trifluoroethanol (TFE) can induce deprotection without the need for any acid.[4][12]

Question 4: After quenching the reaction and performing a workup, I'm struggling to isolate my deprotected product. It remains an oil or is difficult to handle. What are some tips for a cleaner workup and isolation?

Workup and Isolation Best Practices:

  • TFA Salt Isolation: The direct product of a TFA-mediated deprotection is the trifluoroacetate salt of the amine, which is often an oil.[13]

    • Procedure: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. To remove residual TFA, co-evaporate the residue with a solvent like toluene or DCM several times.[3] The resulting TFA salt can sometimes be precipitated as a solid by triturating with a non-polar solvent like diethyl ether.[13]

  • Conversion to the Free Amine: If the free amine is required, a basic workup is necessary.

    • Procedure: Dissolve the crude TFA salt in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the acid and liberate the free amine.[4] Be cautious, as some derivatives may be unstable under basic conditions.

  • Conversion to the HCl Salt: Hydrochloride salts are often more crystalline and easier to handle than their TFA counterparts.

    • Procedure: After obtaining the free amine, it can be dissolved in a suitable solvent and treated with a solution of HCl in dioxane or diethyl ether to precipitate the HCl salt.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of TFA-mediated N-Boc cleavage?

A1: The cleavage is an acid-catalyzed process that proceeds in four key steps:[7]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[7]

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[7][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[7][8]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[7][8]

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

A2: Several analytical techniques are suitable for monitoring the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[4][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing for the confirmation of the product's identity and the detection of any byproducts by observing their mass-to-charge ratios.[6][14]

Q3: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?

A3: Yes, there is growing interest in developing more sustainable chemical methods.

  • Catalyst-Free Deprotection in Hot Water: For some substrates, simply refluxing in water can effectively remove the Boc group, representing a very green alternative.[15][16]

  • Deep Eutectic Solvents (DES): A choline chloride/p-toluenesulfonic acid DES can serve as both the reaction medium and the catalyst, offering an eco-friendly approach.[17]

Q4: What are the safety precautions I should take when working with TFA?

A4: Trifluoroacetic acid is a strong, corrosive acid and must be handled with care.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[18]

  • Ventilation: Handle TFA in a well-ventilated chemical fume hood to avoid inhaling its corrosive vapors.[18]

  • Disposal: TFA and any waste containing it should be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines.[19][20][21] Do not pour it down the drain.

Experimental Protocols & Data

Protocol 1: Standard N-Boc Deprotection with TFA and Scavengers

This protocol is a general starting point for the deprotection of N-Boc-didesmethylvenlafaxine derivatives, incorporating scavengers to minimize side reactions.

  • Dissolution: Dissolve the N-Boc protected didesmethylvenlafaxine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a pre-prepared cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) to the stirred solution. A typical volume is 10 mL of the cocktail per gram of substrate.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene or DCM (3 x 10 mL) to remove residual TFA.

    • The resulting crude amine TFA salt can be further purified or converted to the free amine or HCl salt as needed.

Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride in Methanol

This protocol is suitable for substrates with acid-sensitive functional groups.[9]

  • Dissolution: Dissolve the N-Boc protected didesmethylvenlafaxine derivative (1.0 mmol) in methanol (5 mL).

  • Reagent Addition: To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.[9]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.[9]

Data Summary: Comparison of Deprotection Conditions
Reagent SystemTemperatureTypical Reaction TimeKey AdvantagesPotential Issues
50% TFA in DCMRoom Temp30 min - 2 hrsStandard, effective for many substratesIncomplete reaction, tert-butylation
95% TFA / 2.5% TIS / 2.5% H₂ORoom Temp1 - 4 hrsMinimizes tert-butylationCan be too harsh for sensitive groups
4M HCl in DioxaneRoom Temp1 - 4 hrsStronger than TFA, good for hindered aminesCan degrade acid-sensitive groups
Oxalyl Chloride / MethanolRoom Temp1 - 4 hrsVery mild, tolerates acid-labile esters[13]May not be effective for all substrates
Refluxing Water100°C1 - 12 hrsEnvironmentally friendly, catalyst-freeHigh temperature, limited substrate scope

Visualizations

N-Boc Deprotection Mechanism

N-Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Amine Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ (TFA) Protonated_Boc_2 R-NH-Boc⁺-H Carbamic_Acid R-NH-COOH Carbamic_Acid_2 R-NH-COOH tBu_Cation (CH₃)₃C⁺ Protonated_Boc_2->Carbamic_Acid Protonated_Boc_2->tBu_Cation Free_Amine R-NH₂ Free_Amine_2 R-NH₂ CO2 CO₂ Carbamic_Acid_2->Free_Amine Carbamic_Acid_2->CO2 Amine_Salt R-NH₃⁺TFA⁻ Free_Amine_2->Amine_Salt + H⁺ (TFA)

Caption: Acid-catalyzed cleavage of the N-Boc protecting group.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting Incomplete Deprotection start Incomplete Deprotection (TFA/DCM) increase_tfa Increase TFA Concentration (up to 100%) start->increase_tfa extend_time Extend Reaction Time start->extend_time warm_reaction Warm Reaction to 40°C start->warm_reaction stronger_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) start->stronger_acid monitor Monitor by TLC/LC-MS increase_tfa->monitor extend_time->monitor warm_reaction->monitor stronger_acid->monitor monitor->start No complete Reaction Complete monitor->complete Yes

Caption: Decision tree for addressing incomplete N-Boc cleavage.

References

  • Benchchem. (n.d.). Technical Support Center: Alternative Methods for N-Boc Deprotection.
  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups - Organic Chemistry.
  • Nagy, K., et al. (2001, March 16). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed.
  • Benchchem. (n.d.). Challenges in N-Boc deprotection and alternative methods.
  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Benchchem. (n.d.). Proper Disposal of CP-547632 TFA: A Comprehensive Guide.
  • (n.d.). TFA Disposal Methods → Area → Sustainability.
  • Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.
  • Benchchem. (n.d.). Boc-guanidine deprotection side reactions and how to avoid them.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Albericio, F., et al. (2012, October 17). Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters.
  • Benchchem. (n.d.). Application Notes and Protocols for Monitoring Boc-D-4-aminomethylphe(Boc) Reactions.
  • Barlos, K., et al. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • National Research Council. (1994, July). LCSS: TRIFLUOROACETIC ACID.
  • ResearchGate. (n.d.). Acid-labile protecting groups.
  • George, N., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • George, N., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Protecting group.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • NJ.gov. (n.d.). Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO.
  • Benchchem. (n.d.). Optimizing Boc deprotection conditions to avoid side reactions.
  • SIGMA-ALDRICH. (n.d.). Trifluoroacetic acid.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Andersson, S., et al. (2010, November 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry.
  • (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?
  • Deadman, J. J., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • Li, B., et al. (2014, November 7). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Boc Cleavage from Sterically Hindered Amines.
  • BZ Chemical. (n.d.). BOC Protection and Deprotection.
  • (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • (2026, March 1). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.

Sources

Troubleshooting

addressing matrix effects in N-Boc N,O-didesmethylvenlafaxine quantification

Technical Support Center: Troubleshooting Matrix Effects in N-Boc N,O-Didesmethylvenlafaxine Bioanalysis Welcome to the Technical Support Center. This guide is designed for bioanalytical scientists and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Matrix Effects in N-Boc N,O-Didesmethylvenlafaxine Bioanalysis

Welcome to the Technical Support Center. This guide is designed for bioanalytical scientists and drug development professionals tasked with quantifying N-Boc N,O-didesmethylvenlafaxine in complex biological matrices. Below, you will find mechanistic explanations, self-validating protocols, and targeted troubleshooting strategies to resolve ion suppression and enhancement issues in LC-MS/MS workflows.

Mechanistic Context: The "Boc" Complication

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is extensively metabolized in humans by CYP2D6 and CYP3A4 into several active and inactive metabolites, including the minor metabolite N,O-didesmethylvenlafaxine (DDV)[1]. In synthetic and analytical workflows, the secondary amine of DDV is frequently protected using a tert-butyloxycarbonyl (Boc) group to form N-Boc N,O-didesmethylvenlafaxine[2].

While Boc-protection stabilizes the intermediate, it drastically increases the molecule's lipophilicity (logP) by neutralizing the basic amine and adding a bulky hydrophobic moiety. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, this shifts the analyte's retention time into the late-eluting hydrophobic window. Unfortunately, this is the exact chromatographic region where endogenous matrix components—specifically glycerophosphocholines and lysophospholipids—elute. The co-elution of these species causes severe competition for charge in the Electrospray Ionization (ESI) source, leading to unpredictable matrix effects that compromise assay accuracy[3].

Diagnostic & Resolution Workflow

MatrixEffect A Observe Signal Variance in LC-MS/MS BB BB A->BB B Post-Column Infusion (Map Suppression Zones) C Does N-Boc-DDV co-elute with phospholipids? D Optimize Sample Prep (Switch PPT to LLE/SPE) C->D Yes (High Matrix) E Adjust LC Gradient (Shift Retention Time) C->E No (Isobaric Interference) F Calculate Matrix Factor (MF) MF = (Post-Ext Spike) / (Neat) D->F E->F BB->C

LC-MS/MS Matrix Effect Diagnostic and Resolution Workflow for N-Boc-DDV.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc N,O-didesmethylvenlafaxine signal suppressed in plasma samples compared to neat standards, even after Protein Precipitation (PPT)? A1: The suppression is driven by ESI droplet competition. PPT utilizes organic solvents (like acetonitrile) to denature proteins, but it fails to precipitate endogenous phospholipids. Because the Boc group makes your analyte highly lipophilic, it co-elutes with these residual phospholipids on a C18 column. The phospholipids preferentially occupy the surface of the ESI droplets, preventing N-Boc-DDV from acquiring a charge and entering the gas phase[3].

Q2: How can I quantitatively assess the extent of this matrix effect to validate my method? A2: A self-validating bioanalytical method must independently measure both Extraction Recovery (RE) and the Matrix Factor (MF)[4]. You cannot fix a matrix effect until you isolate it from extraction inefficiency. Prepare three sets of samples at your Quality Control (QC) concentrations:

  • Set 1 (Neat): Analyte spiked directly into the mobile phase.

  • Set 2 (Post-Extraction Spike): Blank plasma extracted, then the resulting supernatant is spiked with the analyte.

  • Set 3 (Pre-Extraction Spike): Blank plasma spiked with the analyte, then extracted.

Diagnostic Calculations:

  • Matrix Factor (MF) = (Mean Peak Area of Set 2) / (Mean Peak Area of Set 1) × 100. (Ideal target: 85% - 115%. Values <100% indicate suppression).

  • Extraction Recovery (RE) = (Mean Peak Area of Set 3) / (Mean Peak Area of Set 2) × 100[4].

Q3: Which sample preparation strategy is optimal for this Boc-protected metabolite? A3: Liquid-Liquid Extraction (LLE) is vastly superior to PPT for this specific molecule. LLE using a moderately non-polar solvent selectively partitions the highly lipophilic N-Boc-DDV into the organic phase, while amphiphilic phospholipids remain trapped in the aqueous layer or at the phase interface[5].

Table 1: Quantitative Comparison of Sample Preparation Strategies for N-Boc-DDV

Extraction MethodMechanism of ActionExpected Recovery (RE)Expected Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) Denatures proteins using organic solvents (e.g., Acetonitrile).85 - 95%40 - 60% (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE) Partitions analyte into immiscible organic solvent (e.g., MTBE).75 - 85%90 - 105% (Minimal Effect)Excellent
Solid Phase Extraction (SPE) Retains analyte on stationary phase; washes away interferences.80 - 90%85 - 100% (Slight Effect)Good to Excellent

Self-Validating Protocol: Optimized Liquid-Liquid Extraction (LLE)

This step-by-step methodology is engineered to maximize the recovery of venlafaxine derivatives while actively depleting matrix suppressors[6].

Materials Required:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) / n-Hexane (60:40, v/v)[4]

  • Buffer: 0.1 M Sodium Carbonate (pH 9.5)

  • Internal Standard: Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Venlafaxine-d6 or N-desmethylvenlafaxine-d3)[3],[5].

Step-by-Step Methodology:

  • Aliquot & Buffer: Transfer 200 µL of plasma into a 2.0 mL microcentrifuge tube. Add 50 µL of 0.1 M Sodium Carbonate buffer.

    • Causality: While the Boc-protected amine is neutral, the phenolic hydroxyl group of the desmethylvenlafaxine core remains weakly acidic (pKa ~9.8). Buffering the matrix to pH 9.5 ensures the phenol is primarily unionized, maximizing its partitioning into the organic phase.

  • Internal Standard Addition: Add 20 µL of the SIL-IS working solution. Vortex for 10 seconds.

    • Causality: A SIL-IS will co-elute exactly with the target analyte, experiencing the exact same matrix suppression. This allows the MS software to use the area ratio (Analyte/IS) to mathematically correct for any residual matrix effects[5].

  • Extraction: Add 1.0 mL of the MTBE/n-Hexane (60:40) extraction mixture[4].

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass vial, ensuring no aqueous interface is disturbed. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 10 mM Ammonium Acetate : Acetonitrile, 10:90 v/v)[4]. Vortex for 30 seconds and transfer to an autosampler vial.

Chromatographic & MS Optimization

Q4: If I still observe a Matrix Factor of 75% after LLE, how can I adjust my chromatography? A4: You must shift the retention time of N-Boc-DDV away from the residual lysophospholipid suppression zone.

  • Gradient Adjustment: Lysophospholipids typically elute at 70-80% organic modifier. By utilizing a shallower gradient (e.g., increasing acetonitrile by 2% per minute instead of 10%), you increase the resolution between the analyte and the invisible matrix suppression zones.

  • Buffer Selection: Switch the aqueous mobile phase from Formic Acid to 10 mM Ammonium Acetate (pH 4.5). Ammonium acetate acts as a volatile buffer that stabilizes the droplet pH during desolvation, significantly improving the ionization efficiency and peak shape of phenolic compounds compared to unbuffered acidic modifiers[4].

References

  • Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Applic
  • Specificity of N-Desmethyl Venlafaxine-d3 in Complex Matrices: A Compar
  • Venlafaxine Metabolism P
  • NCATS Inxight Drugs: N,N-DIDESMETHYLVENLAFAXINE HYDROCHLORIDE.
  • Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects.
  • HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Taylor & Francis.

Sources

Reference Data & Comparative Studies

Validation

comparing N-Boc and Cbz protecting groups for didesmethylvenlafaxine synthesis

An In-Depth Comparative Guide to N-Boc and Cbz Protecting Groups in the Synthesis of Didesmethylvenlafaxine Authored by [Your Name/Senior Application Scientist] In the intricate world of multi-step organic synthesis, par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to N-Boc and Cbz Protecting Groups in the Synthesis of Didesmethylvenlafaxine

Authored by [Your Name/Senior Application Scientist]

In the intricate world of multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) like didesmethylvenlafaxine (the primary active metabolite of venlafaxine), the judicious selection of protecting groups is paramount. The strategic protection and deprotection of reactive functional groups, such as the secondary amine in the didesmethylvenlafaxine core, can significantly influence the overall yield, purity, and scalability of the synthetic route. This guide provides a comprehensive comparison of two of the most commonly employed nitrogen protecting groups, tert-butyloxycarbonyl (N-Boc) and benzyloxycarbonyl (Cbz), in the context of didesmethylvenlafaxine synthesis. We will delve into the mechanistic underpinnings, practical applications, and key performance indicators of each, supported by experimental data to inform your synthetic strategy.

The Synthetic Challenge: Why Amine Protection is Crucial

Didesmethylvenlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), possesses a secondary amine that is nucleophilic and readily participates in side reactions. During the synthesis, particularly in steps involving alkylation or acylation of the phenolic hydroxyl group, this amine must be masked to prevent undesired N-alkylation or N-acylation, which would lead to a complex mixture of byproducts and a significant reduction in the yield of the desired product. The ideal protecting group should be easy to install, stable under the reaction conditions of subsequent steps, and readily removable under mild conditions that do not compromise the integrity of the final molecule.

The N-Boc Strategy: A Robust and Versatile Choice

The tert-butyloxycarbonyl (Boc) group is a popular choice for amine protection due to its general stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Protection of the Secondary Amine

The introduction of the Boc group is typically achieved by reacting the secondary amine of the didesmethylvenlafaxine precursor with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol: N-Boc Protection

  • Dissolve the didesmethylvenlafaxine precursor (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Deprotection: A Straightforward Acid-Labile Cleavage

The removal of the Boc group is its most attractive feature. It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, or with HCl in a protic solvent like methanol or dioxane. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by the counter-ion or solvent.

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc protected didesmethylvenlafaxine intermediate in DCM.

  • Add a solution of TFA (5-10 eq) in DCM dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with a suitable organic solvent.

  • Dry, filter, and concentrate the organic layer to obtain the deprotected didesmethylvenlafaxine.

The Cbz Strategy: A Classic and Reliable Alternative

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines. It is known for its stability under a broad range of conditions, including acidic and basic environments, but it is readily cleaved by catalytic hydrogenation.

Protection of the Secondary Amine

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or TEA, in a biphasic system of an organic solvent and water (Schotten-Baumann conditions) or in an anhydrous organic solvent.

Experimental Protocol: N-Cbz Protection

  • Dissolve the didesmethylvenlafaxine precursor (1.0 eq) in a mixture of THF and water.

  • Add sodium carbonate (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq).

  • Stir the reaction vigorously at 0 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz protected intermediate.

Deprotection: The Power of Hydrogenolysis

The key advantage of the Cbz group lies in its unique deprotection method: catalytic hydrogenation. This is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction is clean and the byproducts, toluene and carbon dioxide, are volatile and easily removed.

Experimental Protocol: N-Cbz Deprotection

  • Dissolve the N-Cbz protected didesmethylvenlafaxine intermediate in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected didesmethylvenlafaxine.

Head-to-Head Comparison: N-Boc vs. Cbz

The choice between N-Boc and Cbz protection depends on the overall synthetic strategy, particularly the compatibility of other functional groups present in the molecule with the deprotection conditions.

FeatureN-Boc Protecting GroupCbz Protecting Group
Protection Yield Typically >95%Typically >90%
Deprotection Yield Generally >90%Generally >95%
Protection Reagents (Boc)₂O, baseCbz-Cl, base
Deprotection Method Acidic (TFA, HCl)Catalytic Hydrogenation (H₂, Pd/C)
Stability Stable to base, nucleophiles, and catalytic hydrogenation. Labile to strong acids.Stable to acid, base, and most nucleophiles. Labile to catalytic hydrogenation.
Byproducts Isobutylene, CO₂Toluene, CO₂
Advantages Mild deprotection for acid-sensitive substrates. Non-pyrophoric reagents.Orthogonal to acid- and base-labile groups. Clean deprotection.
Disadvantages Deprotection conditions can be harsh for some substrates.Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes).

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for didesmethylvenlafaxine, highlighting the divergence for the N-Boc and Cbz protection strategies.

Didesmethylvenlafaxine_Synthesis cluster_start Starting Material cluster_protection Protection Step cluster_intermediate Protected Intermediate cluster_modification Further Synthesis cluster_deprotection Deprotection Step cluster_final Final Product Precursor Didesmethylvenlafaxine Precursor (Secondary Amine) Boc_Protect N-Boc Protection ((Boc)₂O, Base) Precursor->Boc_Protect Cbz_Protect N-Cbz Protection (Cbz-Cl, Base) Precursor->Cbz_Protect Boc_Intermediate N-Boc-Didesmethylvenlafaxine Intermediate Boc_Protect->Boc_Intermediate Cbz_Intermediate N-Cbz-Didesmethylvenlafaxine Intermediate Cbz_Protect->Cbz_Intermediate Modification_Boc Synthetic Modifications (e.g., O-alkylation) Boc_Intermediate->Modification_Boc Modification_Cbz Synthetic Modifications (e.g., O-alkylation) Cbz_Intermediate->Modification_Cbz Boc_Deprotect N-Boc Deprotection (TFA or HCl) Modification_Boc->Boc_Deprotect Cbz_Deprotect N-Cbz Deprotection (H₂, Pd/C) Modification_Cbz->Cbz_Deprotect Final_Product_Boc Didesmethylvenlafaxine Boc_Deprotect->Final_Product_Boc Final_Product_Cbz Didesmethylvenlafaxine Cbz_Deprotect->Final_Product_Cbz

Caption: Synthetic workflow for didesmethylvenlafaxine comparing N-Boc and Cbz protection.

Conclusion and Recommendations

Both N-Boc and Cbz are excellent choices for the protection of the secondary amine in the synthesis of didesmethylvenlafaxine, each with its own set of advantages and disadvantages.

  • Choose N-Boc when:

    • The subsequent synthetic steps are sensitive to catalytic hydrogenation.

    • You require a protecting group that is stable to basic and nucleophilic conditions.

    • You have access to and are comfortable with handling strong acids for deprotection.

  • Choose Cbz when:

    • The molecule contains acid-sensitive functional groups.

    • You need a protecting group that is stable to a wide range of non-reducing reagents.

    • You have the necessary equipment for catalytic hydrogenation and the substrate is free of other reducible moieties.

Ultimately, the optimal choice will be dictated by the specific synthetic route and the other functional groups present in the molecule. A careful evaluation of the entire synthetic plan is crucial for making an informed decision that will lead to a successful and efficient synthesis of didesmethylvenlafaxine.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Agami, C., Couty, F., & Lequesne, C. (2004). The use of the Boc protecting group in organic synthesis. Tetrahedron, 60(27), 5637–5685. [Link]

  • Kocovský, P., & Černý, I. (2001). The benzyloxycarbonyl group in organic synthesis. Chemical Society Reviews, 30(4), 235–246. [Link]

Comparative

Introduction: The Critical Role of a Well-Characterized Reference Standard

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of N-Boc-N,O-Didesmethylvenlafaxine Reference Materials In the landscape of pharmaceutical development and quality control, the accuracy of any a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of N-Boc-N,O-Didesmethylvenlafaxine Reference Materials

In the landscape of pharmaceutical development and quality control, the accuracy of any analytical measurement is fundamentally tethered to the quality of the reference material used. N-Boc-N,O-didesmethylvenlafaxine is a key chemical entity, serving as a critical impurity reference standard in the manufacturing of Venlafaxine, a widely prescribed antidepressant.[1][2] It is also an important intermediate in the synthesis of other related compounds. Given that regulatory bodies require stringent impurity profiling of all active pharmaceutical ingredients (APIs), a reference material of N-Boc-N,O-didesmethylvenlafaxine with an accurately assigned purity value is not just a recommendation—it is a prerequisite for reliable quantification and, ultimately, patient safety.

This guide provides an in-depth comparison of the essential analytical techniques required for a robust purity validation of N-Boc-N,O-didesmethylvenlafaxine reference materials. We will move beyond simply listing methods to explain the scientific rationale behind employing a multi-technique, or orthogonal, approach. This ensures a self-validating system where the purity value is confirmed by several independent measurements, providing the highest degree of confidence for researchers, scientists, and drug development professionals.

The Analyte: Understanding N-Boc-N,O-Didesmethylvenlafaxine and Its Potential Impurities

Before embarking on any validation, a thorough understanding of the molecule and its likely synthetic pathway is paramount. N-Boc-N,O-didesmethylvenlafaxine (CAS No: 1076199-24-0, Molecular Formula: C₁₉H₂₉NO₄) is synthesized by applying a tert-butoxycarbonyl (Boc) protecting group to the secondary amine of N,O-didesmethylvenlafaxine.[3][4][5] This seemingly straightforward reaction can introduce a host of potential impurities that must be meticulously screened for.

Potential Impurities in N-Boc-N,O-Didesmethylvenlafaxine:

  • Process-Related Impurities:

    • Starting Material: Incomplete reaction leaving residual N,O-didesmethylvenlafaxine.

    • Over-Reacted Species: Application of the Boc group to the phenolic hydroxyl, in addition to the amine.

    • Reagent Residues: Unreacted di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts.

  • Structurally-Related Impurities:

    • Diastereomers: The molecule possesses a chiral center, and impurities related to its stereochemistry could be present.

    • Positional Isomers: Impurities arising from the synthesis of the core venlafaxine structure.

  • General Impurities:

    • Residual Solvents: Organic volatiles remaining from the purification and crystallization steps.

    • Water Content: Adsorbed or crystalline water.

The Orthogonal Approach: A Self-Validating System for Purity Assessment

Relying on a single analytical technique for purity determination is a scientifically flawed approach. For instance, a standard High-Performance Liquid Chromatography (HPLC) analysis with UV detection may show a purity of >99.5%, but it will be blind to impurities that lack a UV chromophore, such as certain residual solvents or inorganic salts. Therefore, we must employ an orthogonal strategy, where multiple techniques based on different physicochemical principles are used to build a complete and trustworthy purity profile.

This integrated workflow ensures that the weaknesses of one method are compensated for by the strengths of another, leading to a highly reliable and defensible purity value.

Caption: Orthogonal workflow for reference material validation.

Comparative Analysis of Core Methodologies

Here, we compare the primary techniques used in the purity validation of N-Boc-N,O-didesmethylvenlafaxine, highlighting their specific roles and providing insights into experimental design.

Analytical Technique Primary Purpose Strengths Limitations Typical Use Case
RP-HPLC/UPLC (UV) Chromatographic Purity (Area %)High resolution for separating related impurities; excellent precision.Requires a chromophore; relative quantification assumes equal response factors.Standard method for detecting and quantifying process-related and degradation impurities.
LC-MS Identity Confirmation & Impurity IDConfirms molecular weight of the main peak and provides mass data for unknown impurities.Quantification can be complex and less precise than UV or NMR.Confirming the main peak is the target analyte; structural elucidation of unknown peaks from HPLC.
qNMR (¹H NMR) Absolute Purity (Mass Fraction) & IdentityPrimary method traceable to SI units; does not require a specific reference standard of the analyte; quantifies main component, solvents, and some impurities simultaneously.[6][7]Lower sensitivity than HPLC for trace impurities; requires careful selection of internal standard and non-overlapping signals.[8]Assigning the definitive, certified purity value; quantifying residual solvents.
Karl Fischer Titration Specific Water ContentGold standard for water determination; highly accurate and precise for both free and bound water.[9][10]Can be interfered with by certain functional groups (ketones, aldehydes).Accurately measuring water content, which is crucial for mass balance calculations.
Thermogravimetric Analysis (TGA) Total Volatile ContentMeasures mass loss upon heating, providing a value for total water and residual solvent content.Not specific; cannot differentiate between water and various solvents.Orthogonal check for total volatile content against the sum of Karl Fischer and NMR solvent results.
FT-IR Spectroscopy Identity ConfirmationProvides a unique molecular "fingerprint"; confirms the presence of key functional groups (e.g., carbamate, hydroxyl).Not quantitative; provides little information on purity.A rapid and definitive identity test for lot-to-lot consistency.

Experimental Protocols: From Theory to Practice

The trustworthiness of a result is directly linked to the rigor of the experimental protocol. Below are detailed, step-by-step methodologies for the key quantitative experiments.

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Rationale: This method is designed to provide high-resolution separation of N-Boc-N,O-didesmethylvenlafaxine from its potential process-related impurities. A C18 stationary phase is chosen for its excellent retention of moderately polar compounds. A gradient elution is employed to ensure that both more polar (e.g., starting material) and less polar (e.g., over-reacted species) impurities are effectively resolved and eluted. This protocol adheres to the principles outlined in USP General Chapter <621> Chromatography.[11][12]

  • Methodology:

    • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh approximately 10 mg of the reference material and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a 1 mg/mL solution.

    • System Suitability: As per ICH/USP guidelines, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.[13]

    • Purity Calculation: The purity is reported as area percent, calculated by dividing the main peak area by the total area of all peaks integrated.

Protocol 2: Absolute Purity Assignment by Quantitative ¹H NMR (qNMR)
  • Rationale: qNMR is a primary ratio method that determines purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard (IS) of known purity.[14][15] Maleic acid is chosen as the IS due to its high purity, stability, non-hygroscopic nature, and proton signals in a region of the spectrum (around 6.3 ppm) that does not overlap with the analyte signals. DMSO-d₆ is used as the solvent for its excellent dissolving power and high boiling point. Key acquisition parameters, like a long relaxation delay (D1), are critical to ensure full relaxation of all protons for accurate integration.

  • Methodology:

    • Instrumentation: 600 MHz NMR Spectrometer.

    • Internal Standard (IS): Maleic Acid (certified to >99.9% purity).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Sample Preparation:

      • Accurately weigh ~15 mg of the N-Boc-N,O-didesmethylvenlafaxine reference material into a clean vial.

      • Accurately weigh ~5 mg of the Maleic Acid IS into the same vial.

      • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Acquisition Parameters:

      • Pulse Program: Standard quantitative pulse program (e.g., zg30).

      • Relaxation Delay (D1): 60 seconds (ensures T1 relaxation is >99.9% complete for all relevant protons).

      • Number of Scans: 16.

    • Data Processing: Apply standard Fourier transform, phase correction, and baseline correction. Carefully integrate the selected analyte and IS signals.

      • Analyte Signal (A_analyte): Aromatic protons on the hydroxyphenyl ring (e.g., doublet at ~6.7 ppm, 2H).

      • IS Signal (A_IS): Vinylic protons of maleic acid (singlet at ~6.3 ppm, 2H).

    • Purity Calculation:

      • Purity (w/w %) = (A_analyte / N_analyte) * (N_IS / A_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: A = Integral Area, N = Number of Protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the IS.

Data Comparison: Selecting a Superior Reference Material

To illustrate the application of this orthogonal approach, let's compare hypothetical data for two different lots of N-Boc-N,O-didesmethylvenlafaxine reference material.

Parameter Reference Material A Reference Material B Commentary
Identity (IR, MS, NMR) Conforms to StructureConforms to StructureBoth lots are confirmed to be the correct chemical structure.
Chromatographic Purity (HPLC) 99.85% (Area)99.10% (Area)At first glance, RM-A appears significantly purer based on HPLC alone.
Water Content (Karl Fischer) 1.2% (w/w)<0.1% (w/w)RM-A has a significant water content, which is not detected by HPLC-UV.
Residual Solvents (¹H NMR) 0.3% Ethyl Acetate (w/w)<0.05% (Below Limit of Quantification)RM-A contains residual solvent from purification.
Absolute Purity (qNMR) 98.4% (w/w)99.0% (w/w)qNMR accounts for all hydrogen-containing species, revealing RM-B has a higher mass fraction of the target analyte.
Mass Balance Purity ~98.35% (100 - 1.2 - 0.3 - 0.15)~99.0% (100 - 0.1 - 0.0 - 0.9)The mass balance calculation, which subtracts all impurities, aligns with the qNMR result and confirms RM-B as the higher purity material.

*Assumes other impurities from HPLC area %

Caption: Decision logic for comparing reference materials.

This comparison clearly demonstrates the fallacy of relying on a single method. While Reference Material A showed a higher chromatographic purity, the orthogonal data from Karl Fischer and qNMR revealed it contained significant water and residual solvent content. Reference Material B, despite a slightly lower HPLC area percentage, is demonstrably the purer material on a mass fraction basis and is therefore the superior choice for use as a quantitative reference standard.

Conclusion

The validation of a pharmaceutical reference material like N-Boc-N,O-didesmethylvenlafaxine is a rigorous, multi-faceted process that demands scientific diligence. A self-validating system, built upon an orthogonal array of analytical techniques, is the only way to ensure the highest level of trust and accuracy. By integrating chromatographic purity data with absolute quantification from qNMR and specific measurements for water and residual solvents, a comprehensive and defensible purity value can be assigned. This guide provides the framework and the causal logic for researchers and quality control professionals to critically evaluate and confidently utilize reference materials in their vital work.

References

  • USP-NF <621> Chromatography. United States Pharmacopeia. [Link]

  • N-Boc N,O-Didesmethylvenlafaxine — Chemical Substance Information. NextSDS. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • CAS No : 1076199-24-0 | Product Name : N-Boc N,O-Didesmethylvenlafaxine. Pharmaffiliates. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Q14: Analytical Procedure Development and Revision of Q2(R1): Analytical Validation. International Council for Harmonisation. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR (qNMR) - Moving into the future with an evolution of reliability. JEOL. [Link]

  • VENLAFAXINE PART 2/3. New Drug Approvals. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • N,N-DIDESMETHYLVENLAFAXINE. Inxight Drugs. [Link]

  • An improved process for the preparation of venlafaxine and its analogs.
  • Process for preparing venlafaxine hydrochloride of form I.
  • Processes for the synthesis of O-desmethylvenlafaxine.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Applications of Karl Fischer Titration. News-Medical.Net. [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. [Link]

  • Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. PMC. [Link]

Sources

Validation

Comparative Stability Guide: N-Boc N,O-Didesmethylvenlafaxine vs. Venlafaxine API

As a Senior Application Scientist in pharmaceutical development, I approach stability profiling not merely as a regulatory compliance exercise, but as a mechanistic investigation into molecular vulnerabilities. When deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I approach stability profiling not merely as a regulatory compliance exercise, but as a mechanistic investigation into molecular vulnerabilities. When developing stability-indicating methods (SIMs) or optimizing synthetic clearance steps, understanding the comparative degradation kinetics of an Active Pharmaceutical Ingredient (API) versus its synthetic intermediates is paramount.

This guide provides an in-depth, objective comparison of the chemical stability of Venlafaxine API against one of its critical synthetic intermediates and reference standards, N-Boc N,O-didesmethylvenlafaxine [1].

Mechanistic Profiling & Structural Causality

The divergent stability profiles of these two compounds are fundamentally dictated by their distinct structural moieties. By analyzing these functional groups, we can predict and explain the causality behind their behavior under stress.

  • Venlafaxine API : The finished API features a tertiary amine and a methoxy ether group. It is highly robust in mild aqueous and alkaline environments. Measurable hydrolytic cleavage typically requires extreme conditions (e.g., 5N HCl at elevated temperatures)2[2]. Its primary vulnerability lies in oxidative stress, which readily converts the tertiary amine into an N-oxide degradant.

  • N-Boc N,O-Didesmethylvenlafaxine : This intermediate features a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a free phenolic hydroxyl (resulting from O-demethylation). The Boc group is canonically labile in acidic environments; protonation of the carbamate oxygen leads to the rapid expulsion of a tert-butyl cation and CO₂, yielding the deprotected N,O-didesmethylvenlafaxine (NODV) 3[3]. Furthermore, the free phenol renders the molecule significantly more susceptible to oxidative dimerization compared to the methoxy ether of the API.

Workflow Visualization: Degradation Pathways

The following diagram maps the parallel stress testing pathways and the resulting kinetic fates of both compounds.

G API Venlafaxine API (Tertiary Amine, Methoxy) Acid Acidic Stress (1M HCl, 80°C) API->Acid Base Alkaline Stress (1M NaOH, 80°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox NBOC N-Boc N,O-Didesmethylvenlafaxine (Boc-Amine, Phenol) NBOC->Acid NBOC->Base NBOC->Ox Deg1 Stable / Minor Degradation (<5% at 8h) Acid->Deg1 API Deg2 Rapid Boc Cleavage (>95% NODV Formation) Acid->Deg2 N-Boc Int. Base->Deg1 API Deg3 Stable (<2% Degradation) Base->Deg3 N-Boc Int. Deg4 Phenolic Oxidation (~15-20% Degradation) Ox->Deg4 N-Boc Int. Deg5 N-Oxide Formation (~5-10% Degradation) Ox->Deg5 API

Comparative degradation pathways of Venlafaxine API and its N-Boc intermediate under stress.

Self-Validating Experimental Protocol: Forced Degradation

To ensure the trustworthiness of the analytical data, the following protocol incorporates a strict mass-balance validation criterion . The sum of the chromatographic peak areas (parent compound + all degradants) in the stressed samples must equal 98–102% of the unstressed control peak area. Deviations indicate secondary degradation into non-UV-absorbing species or volatility losses.

Phase 1: Sample Preparation
  • Stock Solutions : Accurately weigh 10.0 mg of Venlafaxine API and 10.0 mg of N-Boc N,O-didesmethylvenlafaxine. Dissolve each in 10.0 mL of HPLC-grade Methanol to yield 1.0 mg/mL stock solutions.

  • Control Generation : Transfer 1.0 mL of each stock to an autosampler vial. Add 1.0 mL of LC-MS grade water. Store at 4°C.

Phase 2: Stress Application

Note: While Venlafaxine API requires aggressive conditions (e.g., 5N HCl) to induce measurable hydrolytic cleavage, applying such harsh conditions to the N-Boc intermediate obscures kinetic tracking due to instantaneous deprotection. Therefore, a calibrated 1M HCl stressor is selected to provide a measurable kinetic window.

  • Acidic Hydrolysis : Transfer 1.0 mL of each stock to separate sealed reaction vials. Add 1.0 mL of 1M HCl. Heat at 80°C for 8 hours. Neutralization : Add 1.0 mL of 1M NaOH prior to injection to protect the analytical column.

  • Alkaline Hydrolysis : Transfer 1.0 mL of each stock to separate vials. Add 1.0 mL of 1M NaOH. Heat at 80°C for 8 hours. Neutralization : Add 1.0 mL of 1M HCl prior to injection4[4].

  • Oxidative Stress : Transfer 1.0 mL of each stock to separate vials. Add 1.0 mL of 3% H₂O₂. Store at room temperature (25°C) in the dark for 24 hours.

Phase 3: Chromatographic Analysis (LC-MS/UV)
  • Column : SymmetryShield C18 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase : Isocratic elution utilizing 0.2% (v/v) triethylamine in 0.05 M ammonium acetate buffer (pH 6.5) and Methanol (40:60 v/v)4[4].

  • Detection : Dual-wavelength UV monitoring at 226 nm (optimal for O-desmethyl phenolic species) and 274 nm (optimal for Venlafaxine)5[5], coupled in-line with an ESI-MS for exact mass confirmation of the degradants.

Quantitative Data & Comparative Analysis

The table below summarizes the quantitative degradation observed for both compounds under the standardized stress conditions.

Stress ConditionParametersVenlafaxine API (% Degradation)N-Boc N,O-Didesmethylvenlafaxine (% Degradation)Primary Degradant Identified (via LC-MS)
Control Water, 4°C, 24h0.0%0.0%N/A
Acidic 1M HCl, 80°C, 8h3.2%> 95.0% NODV (from Boc cleavage)
Alkaline 1M NaOH, 80°C, 8h< 1.0%< 2.0%N/A (Highly stable)
Oxidative 3% H₂O₂, 25°C, 24h8.5%18.4% N-oxide (API); Phenolic oxidation products (N-Boc)
Photolytic UV Light (254nm), 4h< 1.0%< 1.0%N/A 6[6]
Application Insights for Researchers

The extreme lability of the N-Boc intermediate in acidic media must be accounted for during the synthesis of deuterated internal standards (e.g., N-Desmethyl Venlafaxine-d3)7[7] and during routine impurity profiling. If an analytical method utilizes a highly acidic mobile phase (e.g., 0.1% TFA), on-column deprotection of the N-Boc standard may occur, leading to artificially elevated NODV impurity reporting. Researchers should buffer their mobile phases (e.g., ammonium acetate pH 6.5) when quantifying this specific intermediate.

References

  • Source: pharmaffiliates.
  • Source: benchchem.
  • Source: scispace.
  • Source: akjournals.
  • Source: nih.
  • Source: derpharmachemica.
  • Source: nih.

Sources

Comparative

1H NMR Spectra Comparison Guide: N-Boc N,O-Didesmethylvenlafaxine and Key Impurities

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and impurity profiling of active pharmaceutical ingredients (APIs). In the synthesis and degradation analysis of serotoni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and impurity profiling of active pharmaceutical ingredients (APIs). In the synthesis and degradation analysis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine and desvenlafaxine, N-Boc N,O-didesmethylvenlafaxine (CAS: 1076199-24-0) serves as a critical protected intermediate and reference standard[1].

This guide provides an objective, data-driven comparison of the 1 H Nuclear Magnetic Resonance (NMR) spectra of N-Boc N,O-didesmethylvenlafaxine against its primary synthetic impurities. By understanding the causality behind specific chemical shifts, researchers can confidently validate synthetic pathways and ensure regulatory compliance[2][3].

Structural Dynamics and Causality in NMR Shifts

The structural variations between N-Boc N,O-didesmethylvenlafaxine and its related impurities dictate highly specific 1 H NMR profiles. The presence, absence, or modification of functional groups—specifically the tert-butyloxycarbonyl (Boc) group, N-methyl groups, and the O-methyl ether—creates a distinct chemical shift ( δ ) landscape.

  • N-Boc N,O-Didesmethylvenlafaxine (Target Intermediate): The introduction of the bulky, electron-withdrawing Boc group onto the primary amine fundamentally alters the local magnetic environment. The nine equivalent protons of the tert-butyl moiety resonate as an intense, highly diagnostic singlet at ~1.35 ppm[1]. Furthermore, the carbamate linkage restricts rotation, often broadening the adjacent methylene (CH 2​ -N) signals due to anisotropic deshielding.

  • N,O-Didesmethylvenlafaxine (Impurity A): This is the unreacted primary amine precursor. It lacks both the Boc singlet and the N-methyl singlets. The free primary amine (-NH 2​ ) protons undergo rapid chemical exchange and typically appear as a broad, poorly defined singlet, highly dependent on solvent hydrogen-bonding capacity[4].

  • Desvenlafaxine / O-Desmethylvenlafaxine (Impurity B / API): The product of reductive amination, this molecule features a tertiary amine with two N-methyl groups. The N,N-dimethyl protons appear as a sharp, integrated 6H singlet at ~2.2–2.3 ppm[5]. The absence of the Boc group confirms successful deprotection.

  • Venlafaxine (Impurity C / API): The fully methylated parent drug. It retains the N,N-dimethyl singlet (~2.3 ppm) but is uniquely characterized by an O-methyl (methoxy) group on the aromatic ring, yielding a sharp 3H singlet at ~3.7–3.8 ppm[6].

ImpurityPathway A N,O-Didesmethylvenlafaxine (Impurity A) B N-Boc N,O-Didesmethylvenlafaxine (Target) A->B Boc Protection (+Boc2O) C Desvenlafaxine (Impurity B / API) A->C Reductive Amination (N-Methylation) B->C 1. Deprotection 2. N-Methylation D Venlafaxine (Impurity C) C->D O-Methylation

Synthetic pathways and impurity relationships of Venlafaxine derivatives.

Quantitative Data Presentation: 1 H NMR Chemical Shifts

To facilitate rapid spectral comparison, the following table summarizes the diagnostic 1 H NMR chemical shifts for the target molecule and its impurities. Data is referenced to Tetramethylsilane (TMS) at 0.0 ppm in DMSO- d6​ .

Functional Group / ProtonsN-Boc N,O-DidesmethylvenlafaxineImpurity A (N,O-Didesmethyl)Impurity B (Desvenlafaxine)Impurity C (Venlafaxine)
Boc (tert-butyl) ~1.35 ppm (s, 9H)AbsentAbsentAbsent
N-Methyl (-N(CH 3​ ) 2​ ) AbsentAbsent~2.2–2.3 ppm (s, 6H)~2.2–2.3 ppm (s, 6H)
O-Methyl (-OCH 3​ ) AbsentAbsentAbsent~3.7–3.8 ppm (s, 3H)
Aromatic (Ar-H) ~6.7, 7.0 ppm (m, 4H)~6.7, 7.0 ppm (m, 4H)~6.7, 7.0 ppm (m, 4H)~6.8, 7.1 ppm (m, 4H)
Phenolic (-OH) ~9.2 ppm (s, 1H)~9.2 ppm (s, 1H)~9.2 ppm (s, 1H)Absent
Cyclohexyl Ring ~1.0–1.7 ppm (m, 10H)~1.0–1.7 ppm (m, 10H)~1.0–1.7 ppm (m, 10H)~1.0–1.7 ppm (m, 10H)

Note: Multiplicities are denoted as s (singlet) and m (multiplet). Shift values may vary slightly based on sample concentration and exact temperature[7].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must be self-validating. The following protocol incorporates internal quality control checks at every stage to prevent artifact misinterpretation.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS.

  • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ because its strong hydrogen-bond accepting nature reduces the exchange rate of the phenolic -OH and carbamate -NH protons, allowing them to be observed as distinct, quantifiable peaks[7].

  • Validation Check: Ensure the solution is completely clear. Particulates will distort magnetic homogeneity.

Step 2: Instrument Tuning & Shimming
  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual 3D shimming.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm. Proceed only if FWHM < 1.0 Hz to ensure sufficient resolution to distinguish the complex aliphatic multiplets of the cyclohexyl ring.

Step 3: Acquisition Parameters
  • Action: Acquire the spectrum using a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems). Set the flip angle to 30°, relaxation delay (D1) to 1.5 seconds, and acquire 16 to 64 scans depending on concentration.

  • Causality: A 30° flip angle combined with a sufficient relaxation delay ensures that all protons (especially the slowly relaxing quaternary-adjacent protons) return to thermal equilibrium, allowing for accurate integration ratios (e.g., exactly 9:6 for Boc vs. N-methyl).

Step 4: Processing & Spectral Analysis
  • Action: Apply a Fourier Transform (FT) with a 0.3 Hz line broadening function. Perform manual zero-order and first-order phase correction.

  • Validation Check: The baseline must be perfectly flat before integration. Integrate the Boc singlet (~1.35 ppm) and set it to 9.00. The aromatic protons should subsequently integrate to exactly 4.00. Any deviation indicates co-eluting impurities or incomplete relaxation.

NMRWorkflow S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 S2 2. Standardization & Shimming Validate TMS FWHM < 1.0 Hz S1->S2 S3 3. Acquisition 400/600 MHz, 30° flip angle, 1.5s D1 S2->S3 S4 4. Processing Fourier Transform & Phase Correction S3->S4 S5 5. Analysis & Validation Integrate Boc (1.35 ppm) vs Aromatics S4->S5

Self-validating 1H NMR workflow for impurity profiling.

References

  • Veeprho Pharmaceuticals. "Desvenlafaxine Impurities and Related Compound." Veeprho.com.
  • International Journal of Research in Pharmacy and Chemistry (IJRPC). "QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE." IJRPC.com.
  • LeapChem. "N-Metyl Impurity Of Desvenlafaxine | CAS 135308-74-6." Leapchem.com.
  • SynThink Chemicals. "N-Boc N,O-Didesmethylvenlafaxine | 1076199-24-0." Synthinkchemicals.com.
  • PubChem. "Venlafaxine | C17H27NO2." NIH.gov.
  • New Drug Approvals. "Desvenlafaxine succinate." Newdrugapprovals.org.
  • EsschemCo. "Certificate of Analysis: rac-O-Desmethyl Venlafaxine-D6 Succinate Hydrate." Esschemco.com.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.